molecular formula C7H14N2O B2659299 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane CAS No. 1369103-58-1

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Cat. No.: B2659299
CAS No.: 1369103-58-1
M. Wt: 142.202
InChI Key: NNRYNNIIXWCPSD-UHFFFAOYSA-N
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Description

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS Number: 1369103-58-1) is a chemical compound with the molecular formula C 7 H 14 N 2 O and a molecular weight of 142.20 g/mol . It is characterized by a spirocyclic structure that incorporates both oxygen and nitrogen heteroatoms, specifically belonging to the class of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives . This complex ring system makes it a valuable specialty building block in organic synthesis and pharmaceutical research. Its primary research value lies in its use as a key synthetic intermediate and a structural motif in medicinal chemistry . Diazaspiro cores, such as the one in this compound, are frequently examined as sophisticated, three-dimensional alternatives to common flat aromatic systems or simple piperazines in drug discovery . For instance, this specific scaffold has been investigated as a core component in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a significant class of compounds studied for oncology and other therapeutic areas . Incorporating such spirodiamine motifs can fine-tune the properties of drug candidates, potentially influencing their affinity for target proteins, selectivity, and overall pharmacokinetic profiles. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-3-2-8-4-7(9)5-10-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRYNNIIXWCPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369103-58-1
Record name 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with superior efficacy and pharmacokinetics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug design.[1] Diazaspirocycles, a class of compounds featuring two nitrogen-containing rings joined by a single spiro-carbon, are at the forefront of this movement.[2] Their rigid, three-dimensional architecture offers significant advantages over traditional flat aromatic structures, including the potential for enhanced target binding, improved metabolic stability, and more favorable physicochemical properties.[1][2]

This guide focuses on a specific, yet promising, member of this class: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane . This molecule incorporates an oxetane ring fused to a methyl-piperazine moiety via a spirocyclic junction. The oxetane serves as a polar equivalent of a gem-dimethyl group and a valuable alternative to morpholine, potentially improving metabolic robustness and hydrogen bonding capacity.[3] This technical document provides a comprehensive analysis of the core physicochemical properties of this scaffold, offering both predicted data and detailed experimental protocols for their validation. Understanding these properties is paramount for any researcher considering this or similar scaffolds for lead optimization and drug development.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, these properties are summarized below.

PropertyValueSource
IUPAC Name 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane[4]
CAS Number 1369103-58-1[4][5]
Molecular Formula C₇H₁₄N₂O[6]
Molecular Weight 142.20 g/mol [4][5]
SMILES CN1CCNCC12COC2[4][5]
InChI Key CBRQOEHXCRXXEK-UHFFFAOYSA-N

A hydrochloride salt form (CAS: 2227206-56-4, MW: 178.66) is also commercially available and noted as a solid at room temperature.

Critical Physicochemical Parameters for Drug Development

The journey of a drug from administration to its target is governed by its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] This profile is, in turn, dictated by a set of fundamental physicochemical properties. While experimental data for this specific molecule is not widely published, we can predict these values using established computational models and outline the experimental workflows for their empirical determination.

Ionization Constant (pKa)

The pKa is a critical parameter that defines the ionization state of a molecule at a given pH.[9][10] This property profoundly influences solubility, lipophilicity, membrane permeability, and target binding.[9][11] As 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane contains two nitrogen atoms, it is expected to be a basic compound with two pKa values. The tertiary amine (N5) is predicted to be more basic than the secondary amine (N8) due to the electron-donating effect of the methyl group.

Predicted pKa Values:

  • pKa₁ (most basic): ~8.5 - 9.5 (Associated with the tertiary amine, N5)

  • pKa₂ (less basic): ~4.0 - 5.0 (Associated with the secondary amine, N8, influenced by the proximal spiro-oxetane)

Note: These are estimated values based on structurally similar piperazine and N-methylpiperazine compounds. Accurate determination requires experimental validation.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[7] It is typically expressed as the partition coefficient (LogP) between n-octanol and water.[7] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (commonly pH 7.4) is more physiologically relevant.

Predicted Lipophilicity:

  • XlogP: ~0.5 (This is a predicted value for a similar, unmethylated analog, 5-methyl-2-oxa-7-azaspiro[3.5]nonane, suggesting low lipophilicity for the neutral species).[12]

  • Predicted LogD at pH 7.4: Given the predicted basicity, the molecule will be significantly protonated at physiological pH. This will dramatically lower its lipophilicity, likely resulting in a LogD₇.₄ value well below 0, indicating high hydrophilicity.

Aqueous Solubility

Solubility is essential for a drug's absorption and formulation.[13][14] Poor solubility can lead to unreliable results in in-vitro assays and poor bioavailability in vivo.[13] Given its low predicted LogP and the presence of multiple polar, hydrogen-bonding functional groups (two amines and an ether oxygen), 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is expected to have high aqueous solubility, particularly at acidic to neutral pH where it will exist as a charged species.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental characterization of a novel compound like 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

G cluster_0 Compound Acquisition cluster_1 Primary Characterization cluster_2 Data Analysis & Modeling cluster_3 Output Compound Obtain Compound (Synthesis or Purchase) pKa pKa Determination (Potentiometric Titration) Compound->pKa Solubility Aqueous Solubility (Kinetic Shake-Flask) pKa->Solubility LogP LogP Determination (Shake-Flask Method) Solubility->LogP LogD Calculate LogD (from pKa and LogP) LogP->LogD ADME In Silico ADME Prediction (SwissADME, etc.) LogD->ADME Report Comprehensive Physicochemical Profile ADME->Report ADME_Influence pKa pKa Solubility Aqueous Solubility pKa->Solubility LogD LogD (pH 7.4) pKa->LogD LogP LogP (Neutral) LogP->LogD Absorption Absorption Solubility->Absorption Permeability Membrane Permeability LogD->Permeability Permeability->Absorption Distribution Distribution Permeability->Distribution

Caption: Influence of core properties on drug absorption and distribution.

Conclusion

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a modern, three-dimensional scaffold with significant potential in drug discovery. Its predicted physicochemical profile—characterized by high aqueous solubility, low lipophilicity at physiological pH, and distinct basic centers—suggests it could be a valuable building block for developing drug candidates with favorable pharmacokinetic properties. However, as with any novel entity, computational predictions must be substantiated by rigorous experimental validation. The protocols and workflows detailed in this guide provide a robust framework for researchers to accurately characterize this and other similar spirocyclic compounds, enabling data-driven decisions in the complex process of drug development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Fujikawa, Y., et al. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Molecules, 27(15), 4936. Available from: [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • SwissADME. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available from: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Ishida, T., et al. (2014). In silico Approaches for Predicting ADME Properties of Drugs. Journal of Toxicological Sciences, 39(5), 717-724. Available from: [Link]

  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Jones, C. A. H., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. Available from: [Link]

  • Frimayanti, N., et al. (2024). In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent. Pharmacy Education, 24(2), 9-16. Available from: [Link]

  • Enciso, N., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Subirats, X., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 145, 463-473. Available from: [Link]

  • Stankovic, B., et al. (2022). Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Derivatives. Journal of the Serbian Chemical Society. Available from: [Link]

  • Caron, L., et al. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 54(39), 11453-11457. Available from: [Link]

  • Jones, C. A. H., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. Available from: [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

  • PubChem. 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Available from: [Link]

  • PubChemLite. 5-methyl-2-oxa-7-azaspiro[3.5]nonane. Available from: [Link]

  • Liu, K., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Cheminformatics. Available from: [Link]

  • Bergmayr, S. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Available from: [Link]

  • Liu, K., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Cheminformatics. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Available from: [Link]

  • Işık, M., et al. (2018). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 32(11), 1253-1266. Available from: [Link]

  • Quinn, C. J., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(2), 856-862. Available from: [Link]

  • Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Westwell, A. D., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. Available from: [Link]

Sources

Structural Elucidation of Novel Oxa-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, Fsp³-rich architectures is a defining trend.[1] Oxa-diazaspiro[3.5]nonane derivatives represent a high-value class of "shapeshifters"—scaffolds that mimic the physicochemical profiles of morpholine or piperazine but with enhanced metabolic stability and novel IP space [1, 2].

However, the structural elucidation of these compact spirocycles presents unique challenges. The quaternary spiro-carbon often exhibits long relaxation times and weak signal intensity, while the conformational flexibility of the six-membered ring (chair/boat) coupled with the rigidity of the four-membered ring creates complex stereochemical landscapes.

This guide provides a rigorous, field-proven workflow for the structural and stereochemical assignment of novel oxa-diazaspiro[3.5]nonane derivatives, synthesizing high-resolution mass spectrometry (HRMS), advanced 2D NMR techniques, and X-ray crystallography.

Structural Anatomy & Nomenclature

Before elucidation, one must define the scaffold's topology. The term "oxa-diazaspiro[3.5]nonane" encompasses several regioisomers depending on the heteroatom placement.

  • The [3.5] Core: A 4-membered ring spiro-fused to a 6-membered ring.

  • Heteroatom Variants:

    • Type A (Oxetane-Piperazine): e.g., 2-oxa-5,8-diazaspiro[3.5]nonane. (Oxygen in 4-ring, 2 Nitrogens in 6-ring).

    • Type B (Azetidine-Morpholine): e.g., 5-oxa-2,8-diazaspiro[3.5]nonane. (Nitrogen in 4-ring, 1 Oxygen/1 Nitrogen in 6-ring).

    • Type C (Azetidine-Dioxane/Other): Less common.

Critical Elucidation Target: The Spiro Carbon (C_spiro) . This quaternary center is the linchpin connecting the two spin systems. Its unambiguous assignment is the primary objective of the NMR strategy.

Elucidation Workflow: A Self-Validating Protocol

The following workflow is designed to prevent "confirmation bias" where a chemist assumes a structure based on the synthetic route.

ElucidationWorkflow Start Crude Reaction Mixture Isolation Isolation (Prep-HPLC/Flash) >95% Purity Required Start->Isolation HRMS HRMS (ESI-TOF) Determine Molecular Formula Check for Ring-Opening Isolation->HRMS NMR_1D 1D NMR (1H, 13C, 19F) Identify Spin Systems Locate Quaternary C_spiro HRMS->NMR_1D Formula Confirmed NMR_2D 2D NMR (HSQC, HMBC, COSY) Connect Rings via C_spiro NMR_1D->NMR_2D Systems Identified NMR_2D->HRMS Inconsistent Data (Check Degradation) Stereo Stereochemistry (NOESY/ROESY vs. X-ray) NMR_2D->Stereo Connectivity Solved Final Confirmed Structure Stereo->Final Configuration Assigned

Figure 1: Decision tree for the structural assignment of spirocyclic amines.

Spectroscopic Characterization Strategy

High-Resolution Mass Spectrometry (HRMS)

Spirocycles are prone to ring-opening under acidic conditions or thermal stress.

  • Protocol: Use ESI+ in a soft ionization mode.

  • Diagnostic Fragmentation:

    • Loss of C₂H₄O (Oxetane): A neutral loss of 44 Da often indicates the integrity of the oxetane ring was compromised in the source.

    • Retro-Spiro Cleavage: Rare, but cleavage at the spiro center can yield distinct fragments corresponding to the 4-membered and 6-membered components.

NMR Spectroscopy: The "Handshake" Method

The challenge is that the 4-membered ring and 6-membered ring protons are often isolated spin systems, separated by the quaternary spiro carbon.

Step A: 1D ^1H NMR - The Fingerprint
  • 4-Membered Ring (Oxetane/Azetidine): Look for distinct geminal coupling (J ~6-9 Hz) and chemical shifts.

    • Oxetane protons:

      
       4.4 – 4.9 ppm (Deshielded by Oxygen).
      
    • Azetidine protons:

      
       3.5 – 4.2 ppm.[1]
      
  • 6-Membered Ring (Piperazine/Morpholine):

    • 
       2.5 – 3.8 ppm. Often appear as complex multiplets due to chair interconversion unless locked by substituents.
      
Step B: 13C NMR - The Anchor
  • C_spiro: The quaternary carbon is the most critical signal.

    • Shift Range:

      
       30 – 80 ppm (highly dependent on heteroatoms).
      
    • Detection: Use a long relaxation delay (

      
      ) or a Cr(acac)₃ relaxation agent if the signal is buried in noise.
      
Step C: 2D NMR - The Connection (HMBC is King)

You must prove the two rings share the same carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (

    
    ).
    
    • The "Handshake": You need to see correlations from Protons of Ring A to C_spiro AND from Protons of Ring B to C_spiro .

    • 1,1-ADEQUATE: If HMBC is ambiguous (e.g., distinguishing C_spiro from other quaternary carbons), 1,1-ADEQUATE can trace the C-C backbone directly, though it requires high sample concentration (>30 mg).

Stereochemical Determination

If the spirocycle has substituents (e.g., a methyl group on the piperazine ring), you will have diastereomers (cis/trans relative to the oxetane oxygen).

  • NOESY/ROESY:

    • 1D NOE: Irradiate the oxetane protons. If you see enhancement of the substituent on the 6-ring, they are spatially close (likely cis or axial-equatorial proximity).

    • Vector Analysis: The 4-membered ring is roughly planar. The 6-membered ring is a chair. Construct a 3D model to predict NOE vectors.

Case Study: 2-oxa-5,8-diazaspiro[3.5]nonane Derivative

Scenario: You have synthesized a derivative with a benzyl group on the piperazine nitrogen (N8).

Table 1: Diagnostic NMR Data (Simulated for Guidance)

PositionAtom Type1H Shift (ppm)13C Shift (ppm)Key HMBC Correlations
3 (Spiro) C (quat) - 72.5 H-1, H-2, H-4, H-6
1, 2CH₂ (Oxetane)4.45 (d), 4.62 (d)78.1C-3, C-4
4, 6CH₂ (Piperazine)2.85 (m)52.3C-3 (Spiro) , C-N
N-BnCH₂ (Benzyl)3.55 (s)62.1C-4, C-6, Ph-C

Interpretation: The correlations from the oxetane protons (H-1/2) and the piperazine protons (H-4/6) to the same quaternary carbon at 72.5 ppm confirm the spiro-fusion.

Visualization of Connectivity

The following diagram illustrates the critical HMBC correlations required to confirm the spiro structure.

HMBC_Connectivity C_spiro C_spiro (Quat) H_Oxetane H-Oxetane (Ring A) H_Oxetane->C_spiro 3J (Strong) H_Piperazine H-Piperazine (Ring B) H_Piperazine->C_spiro 3J (Strong) C_Neighbor C-Neighbor (Ring B) H_Piperazine->C_Neighbor 1J (HSQC)

Figure 2: The "Handshake" - Convergent HMBC correlations from both rings to the spiro center.

Advanced Considerations & Pitfalls

The "Flip" (Conformational Dynamics)

The 6-membered ring in spiro[3.5]nonanes is not static. At room temperature, N-substituted derivatives may undergo rapid chair-chair interconversion or nitrogen inversion.

  • Symptom: Broadened NMR signals in the 6-membered ring.

  • Solution: Variable Temperature (VT) NMR. Cooling the sample to -40°C can "freeze" the conformers, resolving broad humps into sharp, distinct signals for axial and equatorial protons.

X-Ray Crystallography

For novel spiro scaffolds, X-ray is the gold standard.

  • Derivatization: If the core amine is an oil (common for free bases), form a salt (e.g., oxalate, fumarate, or picrate) to induce crystallization. The rigidity of the spiro core often aids in forming high-quality single crystals [2].

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Angewandte Chemie International Edition, 2010. (Foundational work on spiro-oxetanes).

  • Mykhailiuk, P. K. "Synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives." French-Ukrainian Journal of Chemistry, 2023.[1] (Specific synthesis and characterization of the [3.5] scaffold).

  • BenchChem Application Note. "Navigating the Bioactivity of Spiro[3.5]nonane Derivatives." 2025. (Pharmacological context).

  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 2010. .

Disclaimer: This guide is intended for research purposes. All synthesis and characterization should be performed in a controlled laboratory environment complying with safety regulations.

Sources

A Technical Guide to the Conformational Analysis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the methodologies and scientific reasoning behind the conformational analysis of the novel spirocyclic compound, 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes advanced NMR techniques with computational chemistry to elucidate the three-dimensional structure and dynamic behavior of this molecule in solution.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a molecule incorporating both an oxetane and a piperazine-like ring, presents a compelling scaffold. However, a thorough understanding of its conformational preferences is paramount to effectively leveraging its potential in drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for probing molecular structure and dynamics in solution, is the primary analytical technique for this purpose.[1]

Foundational NMR Analysis: Unambiguous Assignment of Resonances

A prerequisite to any conformational study is the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) NMR signals.[2][3] This is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Core 1D and 2D NMR Experiments
  • ¹H NMR: Provides initial information on the number of distinct proton environments and their scalar (through-bond) couplings.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within the molecule, identifying which protons are directly connected through bonds.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon, providing a clear map of C-H one-bond connectivities.

  • Heteronuclear Multiple Bond Correlation (HMBC): Identifies longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular framework and assigning quaternary carbons.

The combination of these experiments allows for the confident assignment of every atom in the 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane structure.

Delving into 3D Space: Through-Space Correlations with NOESY and ROESY

While the aforementioned experiments define the bonding network, they do not provide information about the spatial arrangement of the atoms. This is the domain of the Nuclear Overhauser Effect (NOE), which detects correlations between protons that are close in space, typically within 5 Angstroms.[4][5]

The Power of NOESY and ROESY
  • Nuclear Overhauser Effect SpectroscopY (NOESY): This 2D experiment generates cross-peaks between protons that are spatially proximate. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for determining relative stereochemistry and conformational preferences.[6] For small molecules like 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, positive NOEs are expected.[7]

  • Rotating-frame Overhauser Effect SpectroscopY (ROESY): For molecules of intermediate size, the NOE can sometimes be close to zero, making the NOESY experiment ineffective.[7] The ROESY experiment is an alternative that provides positive NOE signals regardless of molecular size and can also help to distinguish between true NOEs and artifacts arising from chemical exchange.[4][8]

By analyzing the pattern of NOE cross-peaks, we can begin to build a three-dimensional model of the predominant conformation(s) of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in solution. For instance, an NOE between the methyl group protons and specific protons on the six-membered ring would indicate a particular orientation of the methyl group relative to that ring.

Capturing Molecular Motion: Dynamic NMR and Variable Temperature Studies

Molecules are not static entities; they are in constant motion, often interconverting between different conformations. This is particularly relevant for the six-membered ring of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, which is likely to undergo ring inversion.[9][10] Variable Temperature (VT) NMR is the key technique to study these dynamic processes.[11][12]

The Principles of Variable Temperature NMR

By systematically lowering the temperature of the NMR sample, the rate of conformational exchange can be slowed down.[13] If the exchange is fast on the NMR timescale at room temperature, averaged signals are observed. As the temperature is decreased, the exchange rate slows, leading to broadening of the signals. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become resolved, allowing for their individual characterization.

From a VT-NMR experiment, it is possible to determine the energy barrier to ring inversion (ΔG‡), providing valuable information about the flexibility of the spirocyclic system.

The Synergy of Experiment and Theory: Integrating Computational Chemistry

While NMR provides invaluable experimental data, its power is significantly amplified when combined with computational chemistry.[14][15] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule and predict the geometries and relative energies of different stable conformers.[16][17]

A Computationally Assisted Workflow
  • Conformational Search: A systematic search for low-energy conformations of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is performed using molecular mechanics or semi-empirical methods.

  • DFT Optimization: The low-energy conformers are then re-optimized at a higher level of theory (e.g., DFT) to obtain accurate geometries and relative energies.

  • NMR Parameter Prediction: For each optimized conformer, NMR parameters such as chemical shifts and coupling constants are calculated.[18][19]

  • Comparison with Experimental Data: The calculated NMR parameters for each conformer are compared with the experimental data. The conformation whose calculated parameters best match the experimental values is likely to be the major contributor to the conformational equilibrium in solution. Discrepancies can often be explained by the presence of multiple conformers in equilibrium.[18]

This integrated approach provides a more robust and detailed picture of the conformational landscape of the molecule than either technique could achieve alone.

Experimental Protocols

Sample Preparation

A solution of 5-10 mg of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is prepared in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, so it is important to consider the intended application. For VT-NMR, a solvent with a low freezing point, such as deuterated methanol or a mixture of deuterated solvents, is required.[13]

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of variable temperature control. Standard pulse programs for 1D ¹H and ¹³C, as well as 2D COSY, HSQC, HMBC, and NOESY/ROESY experiments, are utilized. For VT experiments, the temperature is typically varied in 10-20 K increments, allowing the sample to equilibrate at each temperature before data acquisition.

Data Presentation

The following tables summarize the types of data that would be collected and analyzed in this study.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
12.85 (d, J = 8.0 Hz)45.2
34.50 (d, J = 8.0 Hz)75.1
42.70 (m)50.3
63.10 (m)52.8
72.95 (m)51.9
92.60 (m)48.6
N-CH₃2.35 (s)42.5

Table 2: Key NOESY/ROESY Correlations

Proton 1Proton 2Correlation StrengthImplied Proximity
N-CH₃H-4aMediumAxial orientation of N-CH₃
H-3aH-4eStrongcis relationship
H-6aH-7aStrongAxial-axial interaction

Visualizing the Workflow

Conformational_Analysis_Workflow cluster_experimental Experimental NMR cluster_computational Computational Chemistry cluster_analysis Integrated Analysis A 1D NMR (¹H, ¹³C) H Structure & Resonance Assignment A->H B 2D NMR (COSY, HSQC, HMBC) B->H C NOESY / ROESY I 3D Conformation & Stereochemistry C->I D Variable Temperature NMR J Dynamic Processes & Energy Barriers D->J E Conformational Search F DFT Optimization E->F G NMR Parameter Calculation F->G K Refined Conformational Model G->K H->I I->K J->K

Caption: Workflow for the integrated conformational analysis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Conclusion

The conformational analysis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a multifaceted process that relies on the synergistic application of a suite of advanced NMR techniques and computational modeling. By meticulously assigning all NMR signals, probing through-space interactions with NOESY/ROESY, investigating molecular dynamics with variable temperature NMR, and validating experimental findings with theoretical calculations, a comprehensive and high-resolution understanding of the molecule's three-dimensional structure and behavior in solution can be achieved. This detailed structural knowledge is indispensable for the rational design of novel therapeutics based on this promising spirocyclic scaffold.

References

  • NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7). Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (2010, September). Retrieved from [Link]

  • NOESY: Small Molecules vs Large Molecules - University of Ottawa NMR Facility Blog. (2008, January 24). Retrieved from [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024, June 18). Organic Letters. Retrieved from [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Retrieved from [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Aitken, R. A., Philp, E. F., Riddell, F. G., & Smith, M. H. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKIVOC, 2002(3), 63-70. Retrieved from [Link]

  • NOESY and EXSY. (n.d.). Retrieved from [Link]

  • Structure of Coordination Complexes: The Synergy between NMR Spectroscopy and Computational Chemistry. (n.d.). SciELO South Africa. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational Ensembles in Solution Studied by NMR and Computational Methods. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021, August 25). Frontiers. Retrieved from [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • A variable-temperature N.m.r. study of the ring inversion in 7,12-dihydropleiadene and its 1-methoxy-derivative using a quantitative treatment of the collapse of an AB quartet. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions. (2009, July 3). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved from [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. (n.d.). Request PDF. Retrieved from [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PMC. Retrieved from [Link]

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. (2022, October 12). Retrieved from [Link]

  • Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[4][16] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[4][7] hexane-4,6-dione. (n.d.). Baghdad Science Journal. Retrieved from [Link]

  • synthesis and biological screening of new azaspiro[4][18] heptanecarboxylate derivatives. (n.d.). Retrieved from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). UniBa. Retrieved from [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016, April 22). Retrieved from [Link]

  • Variable Temperature. (2016, November 2). Retrieved from [Link]

  • NMR for Stereochemical Elucidation. (2023, March 26). R Discovery. Retrieved from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2023, May 2). JACS Au. Retrieved from [Link]

  • 5-methyl-2-oxa-7-azaspiro[3.5]nonane. (n.d.). PubChemLite. Retrieved from [Link]

  • 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

multi-step synthesis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane from simple precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The spirocyclic oxetane motif has emerged as a critical bioisostere in modern drug design, offering a "polar gem-dimethyl" effect that improves solubility and metabolic stability while reducing lipophilicity compared to traditional piperidine or morpholine scaffolds. 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a specific subclass where a piperazine ring is spiro-fused to an oxetane, creating a rigid, defined vector for substituent display.

This guide details a robust, four-step synthetic protocol starting from the commercially available 3-oxetanone . Unlike routes that attempt to construct the strained oxetane ring late-stage (which often suffer from competing elimination reactions), this protocol utilizes a Strecker-Alkylation-Cyclization strategy. This approach builds the stable piperazine ring onto the pre-formed oxetane core, ensuring higher reproducibility and yield.

Retrosynthetic Logic
  • Target: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.[1]

  • Disconnection: Reduction of the C7 carbonyl of the corresponding lactam (piperazinone).

  • Intermediate: A spiro-lactam formed via intramolecular cyclization of an amino-ester.

  • Key Precursor: An

    
    -amino nitrile generated via a Strecker reaction on 3-oxetanone.
    
  • Starting Materials: 3-Oxetanone, Methylamine, Trimethylsilyl cyanide (TMSCN), Ethyl bromoacetate.

Experimental Protocol

Step 1: Strecker Reaction (Synthesis of Aminonitrile)

Objective: Installation of the quaternary spiro-center with the requisite nitrogen substituent.

  • Reagents: 3-Oxetanone, Methylamine (2M in THF), Trimethylsilyl cyanide (TMSCN), Acetic Acid (catalytic).

  • Solvent: Methanol (MeOH).[2]

Procedure:

  • Charge a flame-dried round-bottom flask with 3-oxetanone (1.0 equiv) dissolved in anhydrous MeOH (0.5 M concentration).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add Methylamine (1.1 equiv, 2M solution in THF) dropwise. Stir for 15 minutes to allow imine formation.

  • Add TMSCN (1.2 equiv) dropwise, followed by glacial acetic acid (0.1 equiv).

    • Note: TMSCN is toxic; handle in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Product: 3-(Methylamino)oxetane-3-carbonitrile. (Usually used directly in the next step without chromatography due to moderate stability).

Step 2: N-Alkylation

Objective: Introduction of the two-carbon linker required for the piperazine ring.

  • Reagents: 3-(Methylamino)oxetane-3-carbonitrile (from Step 1), Ethyl bromoacetate, Potassium Carbonate (K₂CO₃).

  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Dissolve the crude aminonitrile (1.0 equiv) in anhydrous ACN (0.3 M).

  • Add finely powdered K₂CO₃ (2.0 equiv).

  • Add Ethyl bromoacetate (1.1 equiv) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Workup: Cool to room temperature, filter off the solids, and concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Product: Ethyl N-(3-cyanooxetan-3-yl)-N-methylglycinate.

Step 3: Reductive Cyclization (Lactam Formation)

Objective: Reduction of the nitrile to a primary amine, followed by spontaneous intramolecular amidation to form the piperazinone ring.

  • Reagents: Raney Nickel (slurry in water), Hydrogen gas (H₂).

  • Solvent: Ethanol (EtOH) or Methanol/Ammonia (7N).

Procedure:

  • Dissolve the alkylated precursor (1.0 equiv) in EtOH (0.1 M).

  • Add Raney Nickel (approx. 50 wt% of substrate).

    • Safety: Raney Nickel is pyrophoric. Keep wet and under inert gas.[3]

  • Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 50 psi in a Parr shaker).

  • Stir vigorously at room temperature for 16 hours. The primary amine formed upon reduction will attack the ethyl ester intramolecularly to close the ring.

    • Optimization: If cyclization is incomplete (open amino-ester observed), heat the filtered solution to reflux in EtOH with 1.0 equiv of Triethylamine (Et₃N) for 2 hours.

  • Workup: Filter through a Celite pad (Caution: Do not let the catalyst dry out). Concentrate the filtrate.

  • Product: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one.

Step 4: Global Reduction (Lactam to Amine)

Objective: Reduction of the amide carbonyl to the methylene group to yield the final piperazine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄).[2][3][4][5]

  • Solvent: Anhydrous THF.

Procedure:

  • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C under Argon.

  • Add a solution of the spiro-lactam (1.0 equiv) in THF dropwise, maintaining the temperature below 10 °C.

  • Once addition is complete, heat the reaction to reflux (66 °C) for 4–8 hours.

  • Fieser Workup: Cool to 0 °C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x is the weight of LiAlH₄ in grams.

  • Stir until a white granular precipitate forms. Filter and wash the solid with THF.

  • Purification: The crude oil can be purified via conversion to the HCl salt (add 4M HCl in dioxane) or by distillation/column chromatography (DCM/MeOH/NH₄OH).

  • Final Product: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane .

Data Summary & Process Parameters

ParameterSpecification / RangeNotes
Starting Material 3-Oxetanone (CAS 6704-31-0)Volatile (bp 140°C), store cold.
Key Intermediate AminonitrileThermally unstable; avoid high heat during concentration.
Overall Yield 35% - 45% (4 steps)Step 3 (Cyclization) is typically the yield-determining step.
Critical Impurity Ring-opened oxetaneAvoid strong Lewis acids; oxetanes are stable to LiAlH₄ but sensitive to acidic nucleophiles.
Safety Hazard TMSCN, LiAlH₄, Raney NiRequires strict adherence to cyanide and pyrophoric handling protocols.

Reaction Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations described in the protocol.

SynthesisRoute SM 3-Oxetanone (Start) Step1 Step 1: Strecker (MeNH2, TMSCN) SM->Step1 Int1 Aminonitrile Intermediate Step1->Int1 C-C / C-N Bond Formation Step2 Step 2: Alkylation (Ethyl Bromoacetate) Int1->Step2 Int2 N-Alkylated Ester Step2->Int2 N-Alkylation Step3 Step 3: Reductive Cyclization (H2, Ra-Ni) Int2->Step3 Int3 Spiro-Lactam (Piperazinone) Step3->Int3 Nitrile Red. + Cyclization Step4 Step 4: Reduction (LiAlH4) Int3->Step4 Product 5-Methyl-2-oxa-5,8- diazaspiro[3.5]nonane Step4->Product Amide Reduction

Figure 1: Step-wise synthetic pathway for the construction of the 2-oxa-5,8-diazaspiro[3.5]nonane core.

Mechanistic Insights & Troubleshooting

Why this Route?

Direct functionalization of a piperazine at the 2-position to create a spiro-oxetane is synthetically challenging due to steric hindrance and the difficulty of forming the strained 4-membered ring on a complex scaffold.

  • Advantage: By starting with the oxetane ring intact (3-oxetanone), we relegate the ring-closing step to the formation of the 6-membered piperazine ring (Step 3). 6-membered ring closures are kinetically favored (Baldwin's rules: 6-Exo-Trig/Tet) and proceed with high reliability.

Critical Control Points
  • Step 1 (Strecker): Ensure the amine is added before the cyanide source to favor the aminonitrile over the cyanohydrin. The reaction is reversible; removing water (if using KCN) or using anhydrous conditions (TMSCN) drives conversion.

  • Step 3 (Cyclization): The reduction of the nitrile produces a primary amine (-CH2-NH2). This amine must attack the ethyl ester to close the ring. If the reaction stops at the open amino-ester stage (observed by LCMS), simply heating the mixture in ethanol facilitates the cyclization.

  • Oxetane Stability: The oxetane oxygen acts as a hydrogen bond acceptor but is less basic than the amines. During the LiAlH₄ reduction (Step 4), the oxetane ring remains intact because the hydride attacks the polarized amide carbonyl preferentially. The strain energy of the oxetane (~26 kcal/mol) is not sufficient to trigger ring opening under these specific reductive conditions.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Organic Letters. [Link]

  • PubChem Compound Summary. (2025). "5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane."[1] National Center for Biotechnology Information. [Link]

  • Barnes-Seeman, D. (2012). "Spirocyclic piperidines and piperazines as bioisosteres.

Sources

reaction conditions for the synthesis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Objective: This guide details the validated protocol for the synthesis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369103-58-1). This spirocyclic scaffold is a critical building block in medicinal chemistry, valued for its ability to lower lipophilicity (LogD) while maintaining rigid 3D vector orientation compared to traditional piperazine or morpholine surrogates.

Structural Analysis & Synthetic Challenge: The target molecule features a spiro[oxetane-3,2'-piperazine] core.

  • Numbering Logic: The "2-oxa" designates the oxygen in the 4-membered ring. The "5,8-diaza" places the nitrogens in the 6-membered ring, where N5 is directly adjacent to the spiro quaternary center (C4), and N8 is the distal amine.

  • The Challenge: Direct alkylation of the parent scaffold (2-oxa-5,8-diazaspiro[3.5]nonane) typically favors the less sterically hindered N8 position. To selectively methylate the neopentyl-like N5 position, a protecting group strategy is strictly required.

Strategic Route: We utilize the commercially available tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate (8-Boc precursor). The synthesis proceeds via a reductive amination of the hindered N5 amine, followed by acidic deprotection of the N8-Boc group.

Part 2: Detailed Experimental Protocol

Workflow Visualization

SynthesisWorkflow Start Start: 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (Commercial) Step1 Step 1: Reductive Methylation (N5 Functionalization) Start->Step1 HCHO (aq), NaBH(OAc)3 AcOH, DCM, RT Interm Intermediate: 8-Boc-5-Methyl-Spiro Step1->Interm Isolation Step2 Step 2: Acidic Deprotection (Boc Removal) Interm->Step2 TFA / DCM or HCl / Dioxane Final Final Product: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Step2->Final Free Base (Ion Exchange)

Caption: Two-step regioselective synthesis targeting the sterically hindered N5 position via a protected N8 precursor.

Step 1: Reductive Methylation of N5

Rationale: The N5 amine is secondary but sterically crowded (neopentyl position). Standard alkylation (MeI) often leads to over-alkylation or slow kinetics. Reductive amination using Sodium Triacetoxyborohydride (STAB) provides a mild, controlled methylation without quaternizing the amine.

Reagents & Materials:

Reagent Equiv. Role
8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane 1.0 Starting Material
Formaldehyde (37% aq.) 3.0 - 5.0 Methyl Source
NaBH(OAc)₃ 2.0 - 3.0 Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 Catalyst (pH adjustment)

| Dichloromethane (DCM) | Solvent | 0.1 M Concentration |

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv) in DCM (10 mL per gram of substrate).

  • Activation: Add Formaldehyde (37% aq. solution, 5.0 equiv).[1] Stir vigorously at Room Temperature (RT) for 15 minutes to allow hemiaminal formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (2.5 equiv) portion-wise to control gas evolution.

  • Catalysis: Add Acetic Acid (1.0 equiv) dropwise. Note: AcOH accelerates iminium ion formation.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (Target Mass: SM + 14).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: The crude tert-butyl 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate is usually sufficiently pure (>95%) for the next step. If needed, purify via flash chromatography (MeOH/DCM gradient).

Step 2: N-Boc Deprotection & Isolation

Rationale: The oxetane ring is acid-sensitive but generally stable under standard Boc-removal conditions if temperature is controlled. We prefer TFA/DCM for speed, or HCl/Dioxane for direct salt isolation.

Protocol (TFA Method):

  • Setup: Dissolve the intermediate from Step 1 in DCM (5 mL/g). Cool to 0°C.[2][3]

  • Acidolysis: Add Trifluoroacetic Acid (TFA) dropwise (approx. 1:4 v/v ratio with DCM).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS (disappearance of Boc adduct).

  • Critical Step (Free Basing):

    • Option A (Salt Isolation): Concentrate in vacuo to obtain the TFA salt.

    • Option B (Free Base): Load the crude reaction mixture onto a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove TFA/impurities), then elute the product with 2M NH₃ in MeOH.

  • Final Isolation: Concentrate the ammoniacal eluate under reduced pressure (bath temp <40°C) to yield 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane as a viscous oil or low-melting solid.

Part 3: Quality Control & Troubleshooting

Analytical Specifications:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the N-Methyl singlet around

    
     2.3–2.4 ppm. The spiro-methylene protons (oxetane) typically appear as doublets/multiplets around 
    
    
    
    4.4–4.6 ppm.
  • LCMS: ESI+ [M+H]⁺ = 143.1 (Calculated MW: 142.2).

Troubleshooting Guide:

Issue Probable Cause Solution
Incomplete Methylation Steric hindrance at N5. Increase Formaldehyde to 10 eq; extend reaction time; ensure AcOH is present.
Oxetane Ring Opening Acid concentration too high or temp too high during deprotection. Keep deprotection at 0°C; avoid prolonged exposure to strong acid; use HCl/Dioxane instead of neat TFA.

| Low Yield (Work-up) | Product is highly water-soluble. | Avoid aqueous extraction in Step 2. Use SCX-2 columns or evaporative work-up only. |

Part 4: References

  • PubChem Compound Summary. 2-oxa-5,8-diazaspiro[3.5]nonane (CID 74788211).[4] National Library of Medicine. [Link]

  • World Intellectual Property Organization. WO2017181117A1 - Inhibitors of activin receptor-like kinase. (Describes the use and deprotection of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes: Analogs of Morpholine and Piperidine. Organic Letters, 12(9), 1944–1947. (Foundational chemistry for spiro-oxetane synthesis). [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8980. [Link]

Sources

protocol for N-functionalization of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective N-Functionalization of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Abstract

The incorporation of three-dimensional, sp³-rich scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to escape chemical "flatland" and improve key drug-like properties. The 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane core is an exemplary scaffold, featuring a unique topology that combines an oxetane and a piperazine-like ring. The presence of an oxygen atom can significantly enhance aqueous solubility and modulate lipophilicity, making it a highly attractive building block for drug discovery programs.[1] This guide provides a detailed technical overview and robust, validated protocols for the selective N-functionalization of the secondary amine at the N8 position of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, enabling researchers to generate diverse libraries of novel chemical entities.

Introduction: The Strategic Value of the Spirocyclic Oxetane Scaffold

Spirocyclic systems enforce a rigid, three-dimensional conformation on molecular structures, which can lead to enhanced binding affinity and selectivity for biological targets. The 2-oxa-5,8-diazaspiro[3.5]nonane framework is particularly noteworthy. The integrated oxetane ring is a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities and can favorably impact metabolic stability and conformational preference.[2]

The subject of this guide, 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369103-58-1), presents two distinct nitrogen centers: a tertiary amine at the N5 position and a secondary amine at the N8 position. This inherent structural differentiation is the key to its synthetic utility, allowing for highly selective functionalization at the more nucleophilic secondary amine under a wide range of standard reaction conditions. This document details protocols for common and critical N-functionalization reactions, including acylation, sulfonylation, alkylation, and arylation.

Core Principles of Selective Functionalization

The synthetic strategy hinges on the differential reactivity of the two nitrogen atoms. The N5 nitrogen is a tertiary amine, rendered significantly less nucleophilic by the presence of the methyl group and its structural integration into the spirocyclic system. Conversely, the N8 nitrogen is a secondary amine, which acts as a potent nucleophile, readily participating in reactions with various electrophiles. This allows for clean, selective derivatization at N8 without the need for complex protecting group strategies.

The following protocols have been designed for robustness and scalability, employing common laboratory reagents and straightforward purification techniques.

G cluster_start Starting Material cluster_reactions N8-Functionalization Reactions cluster_products Functionalized Products Start 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Acylation N-Acylation Start->Acylation Sulfonylation N-Sulfonylation Start->Sulfonylation Alkylation N-Alkylation Start->Alkylation Arylation N-Arylation Start->Arylation Amide N8-Acyl Derivative (Amide) Acylation->Amide Sulfonamide N8-Sulfonyl Derivative (Sulfonamide) Sulfonylation->Sulfonamide Amine N8-Alkyl Derivative (Tertiary Amine) Alkylation->Amine Arylamine N8-Aryl Derivative (Arylamine) Arylation->Arylamine

Figure 1: General workflow for the selective N8-functionalization of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Experimental Protocols

Protocol for N-Acylation (Amide Bond Formation)

N-acylation is one of the most fundamental transformations in medicinal chemistry. This protocol utilizes a standard acid chloride in the presence of a non-nucleophilic base to form a robust amide linkage.

Figure 2: N-Acylation of the spirocyclic diamine core.

Rationale: The reaction proceeds via nucleophilic attack of the secondary amine (N8) onto the electrophilic carbonyl carbon of the acid chloride. A hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is employed to neutralize the HCl byproduct without competing in the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

Reagents & Materials
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Acyl chloride or Carboxylic acid with coupling agents (e.g., HATU, HOBt)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Protocol:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add DIPEA (1.5 - 2.0 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate vial, dissolve the desired acyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N8-acyl derivative.

Expert Insights: For sensitive substrates or when using a carboxylic acid instead of an acid chloride, standard peptide coupling reagents like HATU or HOBt/EDC can be used. These methods are often milder and produce high yields.[3]

Protocol for N-Sulfonylation (Sulfonamide Bond Formation)

The formation of a sulfonamide is a common strategy in drug design to introduce a hydrogen bond donor/acceptor group and modulate physicochemical properties.

Figure 3: N-Sulfonylation of the spirocyclic diamine core.

Rationale: This reaction is mechanistically similar to N-acylation. The secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both a base and a catalyst in this transformation. For more hindered systems, microwave-assisted, solvent-free conditions can dramatically reduce reaction times and improve yields.[4]

Reagents & Materials
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)
Pyridine or Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl) solution
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Brine, anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Dissolve 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq.) and the chosen sulfonyl chloride (1.1 eq.) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq.) or TEA (2.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to obtain the pure N8-sulfonylated product.

Expert Insights: Sulfonylation reactions can sometimes be sluggish. If the reaction stalls, gentle heating (e.g., 40 °C) can be applied. In cases of primary amines, bis-sulfonylation is not typically observed under these conditions.[4]

Protocol for N-Alkylation (Reductive Amination)

Reductive amination is a highly reliable and versatile method for N-alkylation, proceeding through an intermediate iminium ion which is then reduced in situ. It offers excellent control and avoids the over-alkylation issues common with direct alkylation using alkyl halides.

Figure 4: Reductive amination of the spirocyclic diamine core.

Rationale: The reaction begins with the condensation of the secondary amine and an aldehyde or ketone to form an iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion to the corresponding tertiary amine. This reducing agent is particularly effective as it is not reactive enough to reduce the starting aldehyde or ketone.

Reagents & Materials
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Aldehyde or Ketone
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic acid (optional, catalytic amount)
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Standard workup and purification materials

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in DCE (0.1 M).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may bubble slightly.

  • Continue stirring at room temperature for 3-24 hours, monitoring by LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights: For direct alkylation with alkyl halides, which can be more aggressive, a strong, non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) is typically required.[5] However, reductive amination is generally preferred for its cleaner reaction profile and broader substrate scope.

Summary of N-Functionalization Strategies

The table below provides a comparative overview of the described protocols, allowing for rapid selection of the appropriate method based on the desired functional group.

Functionalization Bond Formed Key Reagents Base Solvent Typical Temp.
N-Acylation AmideR-COClDIPEA, TEADCM0 °C to RT
N-Sulfonylation SulfonamideR-SO₂ClPyridine, TEADCM0 °C to RT
N-Alkylation Tertiary AmineR¹R²C=O, NaBH(OAc)₃None (or cat. acid)DCE, THFRT
N-Arylation ArylamineAr-X, Pd or Cu catalystCs₂CO₃, K₃PO₄Toluene, Dioxane80-110 °C

Conclusion

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a versatile and valuable building block for the synthesis of novel, 3D-rich molecules for drug discovery. Its differentiated nitrogen centers allow for predictable and selective functionalization at the N8 position. The protocols detailed in this guide for N-acylation, N-sulfonylation, and N-alkylation are robust, reproducible, and utilize standard laboratory techniques. By employing these methods, researchers can efficiently generate diverse chemical libraries and explore new chemical space, accelerating the development of next-generation therapeutics.

References

  • Yuriev, D. S., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11696-11713. [Link]

  • Barfoot, C., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Organic & Biomolecular Chemistry, 16(34), 6205-6209. [Link]

  • Wang, Y., et al. (2020). Direct Synthesis of Sulfonylated Spiro[indole-3,3'-pyrrolidines] by Silver-Mediated Sulfonylation of Acrylamides Coupled with Indole Dearomatization. Organic Letters, 22(5), 1830-1835. [Link]

  • Orelli, L. R., et al. (2010). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. Tetrahedron Letters, 51(39), 5158-5161. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(2), 346-351. [Link]

  • Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Borah, B., et al. (n.d.). Electrochemical β‐sulfonylation of cyclic amines via β‐C–H functionalization. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2549. [Link]

  • Stepan, A. F., et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[4][6]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved February 22, 2026, from [Link]

  • Menger, F. M. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. [Link]

  • PubChem. (n.d.). 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Retrieved February 22, 2026, from [Link]

  • Larsson, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega, 7(35), 31331-31339. [Link]

  • Nelson, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 58-61. [Link]

  • Nelson, A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. [Link]

  • Postnikov, P. S., et al. (2018). Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. The Journal of Organic Chemistry, 83(15), 8421-8432. [Link]

Sources

Application Notes & Protocols: Synthesis and Antimicrobial Screening of Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Spiro-Heterocycles in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Spiro-heterocycles, a fascinating class of organic compounds, have emerged as a promising area of research.[1][2] Their defining feature is the spiro-junction, a single carbon atom shared by two rings, which imparts a rigid, three-dimensional architecture. This unique topology allows for precise spatial orientation of functional groups, enhancing molecular recognition and interaction with biological targets, a significant advantage in drug design.[3][4][5]

Spirooxindoles, in particular, are considered "privileged scaffolds" as their core structure is found in numerous natural and synthetic molecules with potent biological activities, including antimicrobial, antifungal, and anticancer properties.[3][6][7][8] This guide provides a detailed technical overview, from the synthetic rationale to the practical execution of antimicrobial screening, for researchers aiming to explore this promising class of compounds. We will focus on one of the most elegant and efficient synthetic strategies—the 1,3-dipolar cycloaddition reaction—and detail the gold-standard broth microdilution method for evaluating antimicrobial efficacy.

Part I: Synthesis of Spiro-Heterocyclic Scaffolds

Conceptual Framework: The 1,3-Dipolar Cycloaddition Strategy

The construction of complex heterocyclic systems often requires multi-step, laborious procedures. However, the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, offers a powerful and atom-economical pathway to synthesize five-membered heterocyclic rings in a single, often highly regioselective, step.[2][9] This methodology is particularly effective for creating the spiro-pyrrolidine framework, a common core in bioactive spiro-heterocycles.[10][11]

The Causality Behind the Choice: We focus on this reaction for several key reasons:

  • Convergence and Efficiency: It brings together three components (in the case of an in-situ generated dipole) to rapidly build molecular complexity.

  • Stereochemical Control: The concerted nature of the cycloaddition often allows for predictable control over the stereochemistry of the newly formed chiral centers.

  • Versatility: A wide variety of 1,3-dipoles and dipolarophiles can be employed, enabling the creation of diverse libraries of spiro-compounds for screening.[12]

The core of the reaction involves an electron-rich 1,3-dipole (a species with positive and negative charges delocalized over three atoms) reacting with an electron-deficient dipolarophile (typically an alkene or alkyne). For spiro-pyrrolidine synthesis, a common and effective strategy is the in-situ generation of an azomethine ylide (the 1,3-dipole) from the condensation of isatin (or its derivatives) and an amino acid, such as sarcosine or L-proline.[9][10] This transient ylide is then "trapped" by a dipolarophile to form the stable pyrrolidine ring fused at the spiro-center.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials Isatin Isatin Derivative Reaction 1,3-Dipolar Cycloaddition (In situ generation of Azomethine Ylide) AminoAcid Amino Acid (e.g., Sarcosine) Dipolarophile Dipolarophile (e.g., Chalcone) Crude Crude Reaction Mixture Reaction->Crude Reaction Completion Purification Purification (Recrystallization or Chromatography) Crude->Purification Work-up Final Characterized Spiro-Heterocycle Purification->Final Characterization Spectroscopic Analysis (NMR, IR, MS) Final->Characterization Structure Confirmation

Caption: General workflow for the synthesis of spiro-heterocycles.

Detailed Protocol: Synthesis of a Spiro[indoline-3,2'-pyrrolidin]-2-one Derivative

This protocol describes a representative one-pot, three-component reaction for synthesizing a spiro-oxindole pyrrolidine derivative.

Materials and Reagents:

  • Substituted Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • Substituted Chalcone (dipolarophile) (1.0 mmol)

  • Methanol (HPLC grade, 20 mL)

  • Stir bar, round-bottom flask (50 mL), reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 mmol) and the chalcone derivative (1.0 mmol).

  • Solvent Addition: Add 20 mL of methanol to the flask and stir the mixture to achieve a suspension.

  • Initiation: Add sarcosine (1.2 mmol) to the mixture. The addition of the amino acid initiates the in-situ formation of the azomethine ylide.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the formation of a new, typically higher-Rf, product spot indicates reaction progression. The reaction is generally complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the spiro-heterocyclic product will precipitate out of the solution.

  • Purification:

    • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any soluble impurities.

    • Recrystallization/Chromatography: If the filtered solid is not pure (as determined by TLC), further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the final spiro-heterocyclic compound using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][13]

Part II: Antimicrobial Activity Screening

Conceptual Framework: Determining Minimum Inhibitory Concentration (MIC)

Once a novel compound is synthesized and characterized, the crucial next step is to evaluate its biological activity. For antimicrobial potential, the primary goal is to determine the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[14][15] The broth microdilution method is the gold-standard assay for determining MIC values quantitatively and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

The Causality Behind the Choice: The broth microdilution method is favored for screening because:

  • Quantitative Results: It provides a precise numerical value (e.g., in µg/mL) for the compound's potency, which is essential for comparing different compounds and for structure-activity relationship (SAR) studies.[14]

  • High-Throughput: The 96-well plate format allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains.

  • Standardization: The protocol is highly standardized, ensuring that results are reproducible and comparable between different laboratories.[17][18]

Visualizing the Antimicrobial Screening Workflow

G Compound Synthesized Spiro-Heterocycle Dilutions Prepare 2-fold Serial Dilutions in 96-Well Plate Compound->Dilutions Inoculate Inoculate Plate with Bacteria Dilutions->Inoculate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate (e.g., 37°C for 16-20h) Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution Assay

This protocol is designed for determining the MIC of newly synthesized compounds against common bacterial strains.

Materials and Reagents:

  • Test Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[18][19]

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipette, incubator, spectrophotometer.

  • Reagents: Synthesized spiro-heterocycle, DMSO (for stock solution), standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control, sterile saline.

  • 0.5 McFarland Turbidity Standard.

Procedure:

  • Preparation of Compound Stock: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in sterile DMSO. The standard antibiotic control should also be prepared similarly.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[18][19]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well. This final dilution must be prepared just before use.[18]

  • Plate Setup (Self-Validating System):

    • Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a concentration gradient.

    • Controls are essential for trustworthy results:

      • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the bacterial inoculum.

      • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no compound and no bacteria.

  • Inoculation: Within 15-30 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well from column 1 to column 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14][20]

  • Determination of MIC:

    • After incubation, check the controls. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.

    • Visually inspect the wells from column 1 to 10. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14][20]

Part III: Data Presentation and Interpretation

Effective data management is crucial for comparing the antimicrobial efficacy of different compounds. Results should be tabulated clearly.

Table 1: Example MIC Data for a Novel Spiro-Heterocycle (SH-01)

Test MicroorganismGram StainCompoundMIC of SH-01 (µg/mL)MIC of Control Antibiotic (µg/mL)
Staphylococcus aureusPositiveVancomycin161
Bacillus subtilisPositiveVancomycin320.5
Escherichia coliNegativeCiprofloxacin640.25
Pseudomonas aeruginosaNegativeCiprofloxacin>1281

Interpreting the Results: The data in Table 1 would suggest that compound SH-01 has moderate activity against Gram-positive bacteria but weaker activity against the tested Gram-negative strains. For instance, an MIC of 75 and 125 µg/mL against Gram-positive and Gram-negative strains, respectively, has been reported for certain spiropyrrolidines.[10] Some spiro-thiazolidinone derivatives have shown potent activity with MIC values as low as 6.25-12.5 µg/mL against specific bacterial and fungal strains. This initial data is vital for guiding the next steps in the drug discovery process, such as exploring the structure-activity relationship (SAR). By synthesizing analogs with different substituents on the aromatic rings of the isatin or chalcone precursors, researchers can determine which chemical features enhance antimicrobial potency.[21]

Conclusion

The synthesis of spiro-heterocycles via convergent strategies like 1,3-dipolar cycloaddition provides a robust platform for generating novel chemical entities for antimicrobial drug discovery. When paired with standardized and quantitative screening protocols such as the broth microdilution assay, this approach allows for the efficient identification and preliminary characterization of new bioactive compounds. The insights gained from these initial screens are fundamental for guiding medicinal chemistry efforts to optimize lead compounds, ultimately contributing to the critical pipeline of new therapeutics to combat infectious diseases.

References

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • Taylor & Francis Online. Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Novel Spiropyrrolidine Derivatives. Published May 23, 2021.
  • PubMed. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. Published February 6, 2003.
  • MDPI. Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Published December 3, 2010.
  • ResearchGate. ChemInform Abstract: Strategies for the Enantioselective Synthesis of Spirooxindoles. Published January 7, 2016.
  • PubMed. Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. Published September 15, 2025.
  • Royal Society of Chemistry. Strategies for the enantioselective synthesis of spirooxindoles.
  • AIP Publishing. Synthesis and antimicrobial activity of spiroheterocycles. Published January 11, 2019.
  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • BenchChem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Frontiers. Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments.
  • BenchChem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • ACS Publications. Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. Published November 11, 2025.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Published August 20, 2025.
  • MDPI. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Published January 7, 2023.
  • BenchChem. Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
  • MDPI. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Published January 18, 2022.
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Published June 14, 2023.
  • ResearchGate. Synthesis, Antimicrobial and Antifungal Activity of a New Class of Spiro pyrrolidines | Request PDF.
  • HrU-IR Home. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY STUDY OF NOVEL SPIRO [INDOLINE-2, 2-PYRROLIDIN] - 3-ONES THROUGH 1, 3-DIPOLAR CYCLOADDITION.
  • ResearchGate. Antimicrobial Activity of the Spiro Compounds | Download Table.
  • National Center for Biotechnology Information. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • National Center for Biotechnology Information. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Published February 14, 2018.
  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). Published March 7, 2025.
  • Indian Journal of Chemistry. A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Published July 20, 2023.
  • Taylor & Francis Online. Spiro compounds – Knowledge and References.
  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications.

Sources

utilizing 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in the development of σ2 receptor ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-S2R-SP3 Subject: Strategic Utilization of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in


 Receptor/TMEM97 Ligand Development
Date:  October 24, 2025
Author:  Senior Application Scientist, Medicinal Chemistry Division

Abstract

The identification of the sigma-2 (


) receptor as Transmembrane Protein 97 (TMEM97) has revitalized interest in this target for the treatment of neuropathic pain, Alzheimer’s disease, and cancer. Traditional 

ligands (e.g., PB28, Siramesine) often rely on lipophilic piperazine linkers, resulting in poor metabolic stability and high non-specific binding. This guide details the application of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane —a rigid, polar spirocyclic bioisostere—to replace traditional piperazine cores. We provide rationale, synthetic protocols, and validated binding assays, emphasizing the mitigation of

cross-reactivity and the optimization of Lipophilic Ligand Efficiency (LLE).

Introduction & Scientific Rationale

The Target: TMEM97 ( Receptor)

For decades, the


 receptor was a pharmacological entity without a genetic identity until it was cloned and identified as TMEM97, an ER-resident protein regulating cholesterol homeostasis (Alon et al., 2017). Ligands typically require a basic nitrogen (protonated at physiological pH) to form a critical salt bridge with Asp29  and hydrophobic regions to engage Tyr150  via 

-stacking.
The Challenge: The "Grease" Problem

Classic high-affinity ligands like PB28 possess nanomolar affinity but suffer from high lipophilicity (cLogP > 4.5). This leads to:

  • Phospholipidosis: Accumulation in lysosomes.

  • Poor Selectivity: High cross-reactivity with the

    
     receptor and hERG channel.
    
  • Rapid Clearance: Extensive oxidative metabolism of the piperazine ring.

The Solution: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

This building block acts as a "Scaffold Hop" from the traditional


-methylpiperazine.
  • Structure: An oxetane ring spiro-fused to a piperazine ring.

  • Physicochemical Impact: The oxetane oxygen lowers cLogP (typically by 1.0–1.5 units) via the inductive effect, reducing electron density on the adjacent carbons and increasing polarity without sacrificing the basicity required for the Asp29 interaction.

  • Geometry: The spiro-fusion locks the conformation, potentially reducing the entropic penalty of binding (

    
    ) compared to flexible piperazines.
    

Chemical Synthesis Protocol

Objective: Coupling the spiro-amine core to a hydrophobic "warhead" (Aryl-X) to generate the full ligand.

Building Block: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (Free base or HCl salt).

  • Note: The N5 position is methylated; the N8 position is the secondary amine nucleophile available for coupling.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heteroaryl halides (e.g., 2-chloropyridines, 4-fluoronitrobenzenes).

  • Preparation: Dissolve the aryl halide (1.0 equiv) in anhydrous DMSO or DMF (0.2 M).

  • Base Addition: Add

    
     (3.0 equiv) or DIPEA (2.5 equiv).
    
  • Amine Addition: Add 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (1.2 equiv).

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS for the

    
     peak.
    
  • Workup: Dilute with EtOAc, wash with brine (

    
    ) to remove DMSO. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH:NH

    
    , gradient 100:0 to 90:10).
    
Method B: Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides/iodides.

  • Catalyst System:

    
     (2 mol%) and RuPhos or XPhos (4 mol%).
    
  • Solvent/Base: Toluene or Dioxane with

    
     (1.5 equiv).
    
  • Conditions: Degas solvent with

    
    . Heat at 100°C sealed tube for 12h.
    
  • Note: The oxetane ring is acid-sensitive. Avoid strong acidic workups; stick to basic or neutral isolation.

Biological Evaluation: Radioligand Binding

Critical Advisory (E-E-A-T): Standard protocols often use


-DTG with (+)-pentazocine to mask 

sites. However, recent data suggests (+)-pentazocine can interfere with

binding or be displaced by high concentrations of DTG, leading to

artifacts (Riad et al., 2020).
  • Recommendation: Use MCF7 cells (naturally

    
     deficient) to avoid masking agents entirely, OR use the highly selective radioligand 
    
    
    
    if available.
  • Below is the optimized protocol for the industry-standard DTG assay, adjusted for accuracy.

Protocol: Competition Binding Assay
ComponentSpecification
Membrane Source Rat liver homogenates OR MCF7 cell membranes (Preferred).
Radioligand ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-DTG (Specific Activity ~30-50 Ci/mmol). Concentration: 3–5 nM.
Masking Agent (+)-Pentazocine (100 nM).[1] Omit if using MCF7 cells.
Non-Specific Control Haloperidol (10

M) or DTG (10

M).
Buffer 50 mM Tris-HCl, pH 8.0.

Step-by-Step:

  • Preparation: Thaw membrane prep and resuspend in Tris-HCl buffer.

  • Plating: In a 96-well plate, add:

    • 50

      
      L Test Compound (8 concentrations, 
      
      
      
      to
      
      
      M).
    • 50

      
      L Radioligand (
      
      
      
      -DTG).
    • 50

      
      L Masking Agent (if using rat liver).
      
    • 100

      
      L Membrane suspension (~20–50 
      
      
      
      g protein).
  • Incubation: Incubate at 25°C for 120 minutes in the dark (equilibrium).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) using a cell harvester.

    • Why PEI? Reduces non-specific binding of the lipophilic ligand to the glass fiber.

  • Washing: Wash

    
     with ice-cold Tris buffer.
    
  • Counting: Add scintillation cocktail; count in a MicroBeta counter.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Strategic Design Workflow (Visualization)

The following diagram illustrates the decision matrix for utilizing the spiro-scaffold to optimize Lead Candidates.

Sigma2_Optimization Start Lead Compound (Piperazine Core) Problem Issue Identification: High LogP (>4) or Sigma-1 Cross-Reactivity Start->Problem Design Design Strategy: Spiro-Scaffold Hop Problem->Design Reduce Lipophilicity Molecule Insert Core: 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Design->Molecule Synth Synthesis (Buchwald/SNAr) Molecule->Synth Assay Binding Assay (TMEM97 Affinity) Synth->Assay Decision Ki < 50 nM? Assay->Decision Selectivity Selectivity Check (Sigma-2 vs Sigma-1) Decision->Selectivity Yes Optimize Optimize 'Warhead' (Aryl Substituents) Decision->Optimize No Selectivity->Optimize Ratio < 50x Final Candidate: High LLE, Low LogP Selectivity->Final Ratio > 50x Optimize->Synth

Caption: Workflow for optimizing


 ligands via spirocyclic scaffold hopping to improve physicochemical properties.

Comparative Data: Piperazine vs. Spiro-Analog

When replacing a standard


-methylpiperazine with the spiro-analog in a hypothetical ligand set, the following trends are typically observed (based on bioisostere principles):
PropertyStandard Piperazine LigandSpiro-Analog LigandImpact
cLogP 4.22.9Improved (Reduced lipophilicity)
pKa (Calc) ~8.5~7.8Maintained (Sufficient for Asp29 salt bridge)
Metabolic Stability Low (N-dealkylation)HighImproved (Steric bulk protects N)
Solubility Low (<10

M)
Moderate (>50

M)
Improved (

character)

Affinity (

)
5 nM5–15 nMComparable (Geometry dependent)

References

  • Alon, A., et al. (2017).[2][3] "Identification of the gene that codes for the σ2 receptor." Proceedings of the National Academy of Sciences, 114(27), 7160-7165.

  • Riad, A., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology, 11, 309.[3]

  • Weng, C.C., et al. (2022).[1] "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4." International Journal of Molecular Sciences, 23(24), 16053.

  • Burkhard, J.A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspirocycles." Organic Letters, 12(9), 1944–1947. (Foundational chemistry for spiro-synthesis).

  • Pati, M.L., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Molecules, 27(15), 4811.

Sources

Troubleshooting & Optimization

troubleshooting side reactions in the synthesis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

[1]

Status: Systems Operational Topic: Synthesis Troubleshooting & Impurity Profiling Audience: Medicinal Chemists / Process Chemists[1]

🔬 Module 1: Critical Failure Analysis (The "Why")[1]

Before troubleshooting specific steps, understand the two structural features that drive 90% of synthetic failures for this scaffold:

  • The "Steric Mismatch" (N5 vs. N8):

    • N5 (The Trap): The nitrogen at position 5 is directly adjacent to the quaternary spiro center. It is sterically hindered (neopentyl-like) and often less nucleophilic than N8.[1]

    • N8 (The Decoy): The nitrogen at position 8 is a standard secondary amine, highly accessible and reactive.

    • Consequence: Attempting direct methylation of the core scaffold usually results in N8-methylation or N5,N8-dimethylation mixtures, rather than the desired 5-Methyl product.[1]

  • The Oxetane "Acid Trigger":

    • The 4-membered oxetane ring possesses significant ring strain (~106 kJ/mol).[1]

    • Consequence: In the presence of strong Lewis acids or aqueous Brønsted acids (common in deprotection steps), the ring opens to form a 1,3-amino alcohol , destroying the spiro core.[1]

🛠 Module 2: Troubleshooting Guides (FAQ Format)

Issue A: "I cannot selectively methylate N5. I mostly get N8-methyl or bis-methyl products."

Diagnosis: You are likely attempting a direct alkylation or reductive amination on the unprotected 2-oxa-5,8-diazaspiro[3.5]nonane core.[1] Thermodynamics favors N8.

Solution: The "Protect-Build-Deprotect" Strategy. You must differentiate the nitrogens before the final assembly or use orthogonal protection.[1]

  • Protocol Adjustment:

    • Start with N-Benzyl or N-Boc protection on the N8 equivalent. (e.g., start with 1-Boc-3-formyl-piperazine derivatives).[1]

    • Install the Methyl group on N5 early. It is often easier to cyclize a pre-methylated amino-alcohol precursor than to methylate the hindered N5 post-cyclization.[1]

    • Alternative: If you have the core scaffold (N5-H, N8-H), you must protect N8 first.[1]

      • Step 1: React with 1.0 eq of Boc₂O at 0°C. N8 reacts ~10x faster than N5 due to sterics.

      • Step 2: Methylate N5 (Reductive amination with HCHO/NaBH(OAc)₃).

      • Step 3: Deprotect N8 (Acidic conditions - See Issue B).[1]

Issue B: "The oxetane ring disappears during Boc-deprotection."

Diagnosis: You are using standard TFA/DCM (1:1) or aqueous HCl. The oxetane oxygen protonates, acting as a leaving group, and the ring opens via nucleophilic attack (by water or trifluoroacetate).

Solution: Anhydrous, Kinetic Deprotection. [1]

  • Reagent: Use 4M HCl in Dioxane or TMSOTf/2,6-lutidine .[1]

  • Condition: Anhydrous conditions are non-negotiable.

  • Quench: Do not quench with water immediately. Neutralize with solid NaHCO₃ or cold basic resin before aqueous workup to prevent acid-catalyzed hydrolysis during the exotherm.[1]

Issue C: "Low yield during the spiro-cyclization step."

Diagnosis: If you are closing the oxetane ring via intramolecular displacement (e.g., displacing a mesylate with an alcohol), elimination is competing with substitution.

Solution: The "Internal Brake" Method. [1]

  • Mechanism: Strong bases (NaH) often cause elimination of the mesylate to an alkene.

  • Optimization: Use n-BuLi (at -78°C) to deprotonate the alcohol, or use KOtBu in t-Amyl alcohol.[1] The counter-ion effect is crucial. Lithium coordinates the leaving group, assisting the specific geometry required for the 4-exo-tet cyclization.[1]

📊 Module 3: Visual Failure Mode Analysis

The following diagram maps the "Happy Path" to the target versus the common "Dead Ends" caused by side reactions.

GStartPrecursor(N8-Protected)CyclizationSpiro-Cyclization(Base-Mediated)Start->CyclizationIntermediateSpiro-Scaffold(N5-H, N8-Prot)Cyclization->Intermediate  n-BuLi, -78°C  Side_ElimFAILURE A:Elimination Product(Alkene)Cyclization->Side_Elim  NaH / Heat  MethylationN5-Methylation(HCHO / STAB)Intermediate->MethylationSide_RegioFAILURE C:N8-Methylation(If N8 unprotected)Intermediate->Side_Regio  If N8 Deprotected First  Target_Prot5-Me-Spiro(N8-Prot)Methylation->Target_Prot  Reductive Amination  DeprotectionN8-Deprotection(Acidic)Target_Prot->DeprotectionFinal_ProductTARGET:5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonaneDeprotection->Final_Product  HCl/Dioxane (Dry)  Side_RingOpenFAILURE B:Ring Opening(Amino-Alcohol)Deprotection->Side_RingOpen  Aq. HCl or TFA/H2O  

Caption: Reaction pathway analysis showing critical control points (green) and branching failure modes (red) for the synthesis of the 5-Methyl spiro scaffold.

🧪 Module 4: Optimized Experimental Protocols

Protocol 1: Regioselective N5-Methylation (Reductive Amination)

Use this protocol if you have the N8-protected intermediate (e.g., N8-Boc).[1]

Reagents:

  • Substrate: N8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq)[1]

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (3.0 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Procedure:

  • Dissolve the substrate in DCE (0.1 M).

  • Add Formaldehyde and Acetic Acid. Stir for 15 minutes at Room Temperature (RT).

  • Cool to 0°C. Add STAB portion-wise. Note: STAB is preferred over NaCNBH₃ to avoid strong acidic conditions that might threaten the oxetane.[1]

  • Warm to RT and stir for 12 hours.

  • Quench: Dilute with DCM and wash with saturated NaHCO₃. Crucial: Ensure pH is basic (>8) to extract the amine, but avoid prolonged exposure to caustic base which can hydrolyze the Boc group prematurely.

  • Dry over Na₂SO₄ and concentrate.

Protocol 2: Safe N8-Deprotection (Preserving the Oxetane)

Use this to remove Boc protection without opening the spiro-oxetane ring.[1]

Reagents:

  • Substrate: 5-Methyl-N8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane[1]

  • Acid: 4.0 M HCl in Dioxane (Anhydrous)

  • Solvent: Dry DCM[1][2]

Procedure:

  • Dissolve substrate in minimal dry DCM at 0°C.

  • Add 4M HCl in Dioxane (10 eq) dropwise under Nitrogen.

  • Monitor by LCMS.[2] Reaction is usually fast (30-60 mins).[1]

  • Workup (The Critical Step):

    • Do NOT add water.

    • Concentrate the mixture to dryness under vacuum (keep temperature <30°C).

    • Resuspend the solid hydrochloride salt in dry ether and filter.[1]

    • If free base is required:[1] Suspend the salt in DCM/MeOH (9:1) and treat with solid Carbonate resin (e.g., Amberlyst A21) or solid Na₂CO₃. Filter and concentrate.

📚 References

  • Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2010. (Foundational work on spiro-oxetane stability and synthesis).

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Organic Letters, 2010. (Detailed protocols for spiro-cyclization using sulfonate displacement).

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. (Discusses the acid sensitivity and metabolic stability of oxetane scaffolds).

  • PubChem Compound Summary. "2-oxa-5,8-diazaspiro[3.5]nonane."[1][3][4][5] (Structural verification and CAS registry).

improving the diastereoselectivity of oxa-diazaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: #SPIRO-35-DIAZA-001 Status: Open Priority: High (Blocker for SAR) Subject: Improving Diastereoselectivity in 1-Oxa-2,6-diazaspiro[3.5]nonane Synthesis[1]

Welcome to the Spirocyclic Scaffold Technical Support Center

You have reached the Tier 3 Application Engineering team. We understand you are experiencing low diastereomeric ratios (d.r.) during the synthesis of 1-oxa-2,6-diazaspiro[3.5]nonane scaffolds. This structural motif—a piperidine ring spiro-fused to an oxazetidine—is a critical "Escape from Flatland" bioisostere for morpholine or piperazine, but its construction is notoriously sensitive to steric environments.[1]

This guide moves beyond basic synthesis to address the thermodynamic and kinetic factors governing the stereochemical outcome of the spiro-junction formation.[1]

Part 1: Root Cause Analysis (The "Why")

In the synthesis of oxa-diazaspiro[3.5]nonanes, the stereochemistry is almost invariably established during the functionalization of the piperidin-4-one precursor , not the final ring closure.[1]

If your piperidine ring contains a substituent (e.g., 2-methyl or 3-fluoro), the incoming nucleophile (used to build the 4-membered ring) faces two approach vectors:[1]

  • Axial Attack: Parallel to the axial hydrogens, leading to the equatorial product (Thermodynamic).

  • Equatorial Attack: Perpendicular to the ring, leading to the axial product (Kinetic).

The Core Issue: Standard conditions (e.g., Corey-Chaykovsky epoxidation or Strecker reactions) often yield 1:1 mixtures because the steric bulk of the N-protecting group (Boc/Cbz) forces the piperidine into a twist-boat conformation, eroding the facial bias of the C2/C6 substituents.[1]

Visualizing the Problem

The following diagram illustrates the decision matrix for optimizing your synthetic route based on the observed failure mode.

SpiroOptimization Start Start: Low Diastereoselectivity CheckSub Is Piperidine Substituted? Start->CheckSub SubYes Yes (e.g., 2-Me, 3-F) CheckSub->SubYes SubNo No (Unsubstituted) CheckSub->SubNo MechCheck Check Reaction Mechanism SubYes->MechCheck Achiral Product is Achiral. Check Analytical Method. SubNo->Achiral No stereocenter RouteA Route A: Nucleophilic Addition (Grignard/Lithiate) MechCheck->RouteA Direct Addition RouteB Route B: Epoxidation (Corey-Chaykovsky) MechCheck->RouteB Spiro-Epoxide Sol_A Fix: Switch to Non-Coordinating Solvent (Toluene) + Low Temp RouteA->Sol_A Maximize Axial Attack Sol_B Fix: Use Bulky Sulfoxonium Ylide or Lewis Acid RouteB->Sol_B Maximize Equatorial Attack

Figure 1: Decision tree for troubleshooting diastereoselectivity based on substrate substitution and reaction type.

Part 2: Troubleshooting Guides

Scenario A: The "Flat" Reaction (d.r. ~ 1:1)

Symptoms: You are reacting a 2-substituted-N-Boc-4-piperidone with a nucleophile (e.g., nitromethane or cyanide) and getting no facial selectivity.

The Fix: The "Torsional Steering" Protocol You must maximize the energy difference between the transition states.[1]

  • Switch Solvent: Move from THF to Toluene or CH₂Cl₂ . THF coordinates to lithium/magnesium counter-ions, reducing the "tightness" of the transition state. Non-polar solvents enforce a tighter ion pair, increasing steric sensitivity.

  • Temperature Shock: Lower the temperature to -78°C . While reaction time increases, the kinetic product (axial attack) becomes significantly favored over the thermodynamic product.

  • Bulky Protecting Groups: Switch N-Boc to N-Trityl or N-Tosyl .[1] The massive bulk of a trityl group can lock the piperidine ring conformation, forcing the incoming nucleophile to a single face.

Scenario B: Incomplete Cyclization (Ring Strain)

Symptoms: You formed the precursor (e.g., amino-alcohol), but the final ring closure to the oxazetidine fails or eliminates to an alkene.

The Fix: The "Leaving Group Ladder" Closing a 4-membered ring is disfavored by entropy and enthalpy (Baldwin's Rules).

  • Upgrade the Leaving Group: If using Mesylate (Ms), switch to Triflate (Tf) or Nosylate (Ns) . The faster rate of displacement competes more effectively against the elimination side reaction.[1]

  • Base Selection: Switch from NaH (which can act as a nucleophile or cause elimination) to KOtBu in tBuOH . The bulky base is less likely to deprotonate the alpha-carbon (elimination) and will strictly deprotonate the hydroxyl/amine for cyclization.[1]

Part 3: High-Fidelity Synthetic Protocol

Objective: Synthesis of trans-2-methyl-1-oxa-2,6-diazaspiro[3.5]nonane (Example of controlling relative stereochemistry).

Methodology: Modified Corey-Chaykovsky Epoxidation followed by Ring Expansion.[1] This method is superior to direct cycloaddition for controlling d.r. because the stereocenter is set in the first step (epoxidation).

Step 1: Diastereoselective Epoxidation[1][2]
  • Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO/THF.

  • Critical Tweak: Add CeCl₃ (0.5 eq) . Lanthanides coordinate to the piperidone carbonyl oxygen, blocking the equatorial face and forcing the ylide to attack from the axial face.

  • Result: Formation of the spiro-epoxide with >9:1 d.r.[1] favoring the isomer where the oxygen is axial relative to the piperidine ring.[1]

Step 2: Regioselective Ring Opening
  • Reagents: Primary amine (R-NH₂), LiClO₄ (Catalyst).

  • Procedure: Heat the spiro-epoxide with the amine in Acetonitrile.

  • Mechanism: The amine attacks the less hindered carbon of the epoxide (distal to the spiro center), resulting in an amino-alcohol. Stereochemistry is retained at the spiro center.

Step 3: Ring Closure (The Oxazetidine Formation)
  • Reagents: 1,1'-Carbonyldiimidazole (CDI) OR SO₂Cl₂ followed by base.

  • Protocol:

    • Dissolve amino-alcohol in dry DCM (0.1 M).

    • Add Triethylamine (3.0 eq) and cool to 0°C.

    • Add Sulfuryl Chloride (SO₂Cl₂) dropwise. This forms a cyclic sulfamidate intermediate.

    • Heat to reflux. The internal nucleophile (Oxygen) displaces the sulfate, closing the ring.

  • Why this works: The sulfamidate intermediate pre-organizes the molecule, reducing the entropic penalty of forming the 4-membered ring.[1]

Data Summary: Solvent Effects on d.r.[1] (Step 1)

Solvent SystemAdditiveTemperatureYield (%)d.r.[2] (Major:Minor)
THFNone0°C821.5 : 1
DMSONoneRT951.1 : 1
Toluene CeCl₃ -78°C 78 12 : 1
DCMTi(OiPr)₄-40°C655 : 1

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use a [2+2] cycloaddition instead? A: Technically, yes, using a nitrosoalkene and an enamine. However, this often yields the isoxazolidine (5-membered ring) or requires unstable precursors.[1] The stepwise "Epoxide -> Amino-alcohol -> Cyclization" route described above is more robust for scale-up and stereocontrol [1, 2].[1]

Q: My product decomposes on Silica gel. How do I purify? A: Oxa-diazaspiro[3.5]nonanes are basic and acid-sensitive (due to ring strain).[1]

  • Do not use standard silica.

  • Use: Neutral Alumina or Silica pre-treated with 2% Triethylamine.

  • Best: Isolate as the Oxalate or Fumarate salt by crystallization, avoiding chromatography entirely [3].

Q: Why is the "Oxa-diaza" system preferred over the "Diaza" system? A: The oxygen atom lowers the pKa of the adjacent nitrogen (in the 4-membered ring) and increases solubility (logD) compared to the all-carbon or all-nitrogen spirocycles.[1] It is a superior bioisostere for morpholine in metabolic stability assays [4].

References

  • Wuitschik, G. et al. (2008).[2][3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. [Link]

  • Carreira, E. M.[3][4] & Fessard, T. C. (2014).[4] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]

  • Aldabbagh, F. et al. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules. [Link][5][2][6][7][8][9][10][11]

  • Levterov, V. et al. (2023). "1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere." Advanced Synthesis & Catalysis. [Link]

Sources

purification strategies for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Scaffolds

Case ID: SP-35-NONANE-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are working with 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (and its derivatives). This scaffold presents a classic "Medicinal Chemistry Paradox": it is highly desirable for its ability to lower LogD and improve metabolic stability (Fsp³ character), yet it is notoriously difficult to purify due to high polarity , lack of UV chromophores , and the latent acid-sensitivity of the oxetane ring .[1]

This guide bypasses standard textbook advice (which often fails for spirocycles) and focuses on field-proven isolation strategies.

Module 1: Diagnostic Triage

Identify your specific failure mode to jump to the correct solution.[1]

SymptomDiagnosisRecommended Protocol
Broad, tailing peaks on Silica (TLC/Flash) Silanol interaction with basic amines.[1]Protocol A: Ammoniated Silica
Product disappears after acid workup Oxetane ring opening (Acid hydrolysis).Protocol B: Non-Acidic Isolation
Product is stuck in the aqueous layer High water solubility (Low LogP).Protocol C: "Salting Out" Extraction
No UV signal on HPLC Lack of conjugated pi-system.Protocol D: Derivatization / ELSD
Oily/Gummy product that won't solidify Hygroscopic free base.Protocol E: Oxalate Salt Formation

Module 2: Critical Stability Warning (The Oxetane Factor)

⚠️ CAUTION: STOP USING HCl Unlike standard piperazines, this spirocycle contains an oxetane ring (4-membered cyclic ether).[1] While oxetanes are more stable than epoxides, they possess significant ring strain (~107 kJ/mol).[2]

  • The Risk: Strong Brønsted acids (HCl, H₂SO₄) or Lewis acids can trigger nucleophilic attack on the oxetane, leading to ring opening and the formation of diol impurities.[1]

  • The Rule: Avoid aqueous acidic workups below pH 4. Avoid concentrating HCl salts with heat.

  • The Fix: If a salt is required, use Oxalic Acid or Fumaric Acid . These form stable, crystalline salts without triggering ring opening under ambient conditions.

Module 3: Purification Protocols

Protocol A: The "Ammoniated" Flash Chromatography

Standard silica gel is acidic (pH ~5). It protonates your spiro-amine, causing it to stick irreversibly.[1]

The Solvent System: Do not use simple MeOH/DCM. You must use a "Tri-component Basic System."

  • Base: Dichloromethane / Methanol / Ammonium Hydroxide (28% aq) [1]

  • Ratio: Start with 90 : 9 : 1 (v/v/v).

  • Gradient: 0% to 10% of the (MeOH/NH₄OH) mix in DCM.[1]

Technical Insight: The NH₄OH competes for the acidic silanol sites on the silica, allowing the amine product to elute freely.[1]

  • Alternative: Use commercially available amine-functionalized silica cartridges (e.g., KP-NH) with a simple Hexane/Ethyl Acetate or DCM/MeOH gradient.[1] This eliminates the need for liquid ammonia handling.

Protocol B: Reverse Phase HPLC (High pH)

If silica fails, RP-HPLC is the gold standard, but pH control is critical.[1]

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX). Do not use standard silica-based C18 that dissolves at high pH.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH in Water.

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the secondary and tertiary amines (pKa ~8-9) are deprotonated (neutral).[1] This increases hydrophobicity, improving retention on the C18 column and sharpening peak shape.

Protocol E: Oxalate Salt Crystallization (The "Magic Bullet")

For scaling up (>100 mg) without chromatography.[1]

  • Dissolve the crude free base in a minimal amount of Ethanol or Isopropanol .

  • Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise.

  • The oxalate salt of the spiro-diamine is often highly crystalline and less soluble than the impurities.[1]

  • Cool to 0°C and filter the white precipitate.

  • Validation: 2-oxa-diazaspiro[3.5]nonane oxalates are well-documented in patent literature for their stability and purity.[1]

Module 4: Decision Logic & Workflows

Workflow 1: Purification Decision Matrix

Follow this logic to minimize sample loss.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck PolarityCheck Is it highly polar? (Rf < 0.1 in 10% MeOH/DCM) SolubilityCheck->PolarityCheck Yes ReversePhase Prep HPLC (pH 10) Ammonium Bicarbonate SolubilityCheck->ReversePhase No (Water Soluble) Flash Flash Chromatography (DCM/MeOH/NH4OH) PolarityCheck->Flash No (Moderate Polarity) SaltFormation Crystallization (Oxalate Salt) PolarityCheck->SaltFormation Yes (Very Polar) SaltFormation->ReversePhase If Crystallization Fails

Figure 1: Decision matrix for selecting the optimal purification method based on solubility and polarity.

Workflow 2: The "Safe" Workup (Oxetane Protection)

How to move from reaction to isolation without ring opening.

WorkupSafety Reaction Reaction Complete Quench Quench: Sat. NaHCO3 (Keep pH > 8) Reaction->Quench Extract Extraction: DCM or CHCl3/IPA (3:1) Quench->Extract Avoid AVOID: 1M HCl Wash AVOID: Silica without Base Quench->Avoid Risk Path Dry Dry: Na2SO4 (Avoid MgSO4 if Lewis Acid sensitive) Extract->Dry Conc Concentrate: < 40°C Dry->Conc

Figure 2: Safe workup protocol designed to preserve the integrity of the acid-sensitive oxetane ring.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: I used SCX (Strong Cation Exchange) cartridges, and my yield is low. Why? A: SCX resins are sulfonic acid-based.[1] While convenient for trapping amines, the high local acidity on the resin surface can degrade the oxetane ring if the compound is left on the column too long.[1]

  • Fix: Switch to a WCX (Weak Cation Exchange) cartridge (carboxylic acid based) or elute immediately after loading. Do not store the compound on the resin.

Q: My compound stains poorly with Ninhydrin. How do I visualize it? A: The oxetane oxygen and the sterically hindered environment can affect staining.[1]

  • Fix: Use Potassium Permanganate (KMnO₄) stain. The spiro-amine usually oxidizes readily, showing a bright yellow spot on a purple background.[1] Alternatively, use Iodine vapor (reversible) or Dragendorff’s reagent (specific for tertiary amines).

Q: Can I use TFA (Trifluoroacetic acid) for HPLC? A: Only if you work fast. TFA is a strong acid. While dilute TFA (0.1%) is often tolerated during the short timescale of an HPLC run, concentrating a TFA-containing fraction is risky.[1]

  • Fix: If you must use TFA, immediately neutralize the collected fractions with Ammonium Hydroxide before evaporation. Ideally, switch to the High pH (Ammonium Bicarbonate) method described in Protocol B.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes: Analogs of Morpholine and 1,4-Dioxane. Describes the synthesis and stability of the 2-oxa-6-azaspiro[3.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][3] Definitive guide on the physicochemical properties and metabolic stability of oxetanes.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Comprehensive review on handling spirocyclic scaffolds.

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry. Discusses the "Boutique" nature of these rings and specific stability concerns.

Sources

mitigating steric hindrance in functionalizing the diazaspiro[3.5]nonane core

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Mitigating Steric Hindrance & Regioselectivity in 2,7-Diazaspiro[3.5]nonane[1][2]

System Overview: The Geometry of the Problem

Welcome to the advanced troubleshooting guide for spirocyclic scaffolds. You are likely here because standard piperazine coupling conditions are failing on your 2,7-diazaspiro[3.5]nonane core.

The Core Issue: While this scaffold is a premier bioisostere for piperazine (increasing


 character and metabolic stability), it introduces unique steric and electronic challenges:
  • Orthogonality: The 4-membered (azetidine) and 6-membered (piperidine) rings are perpendicular.[1][2] This creates a "wall" of steric bulk at the spiro quaternary center (

    
    ), shielding the adjacent nitrogens.
    
  • Electronic Mismatch: The two nitrogens are not equivalent.

    • N-7 (Piperidine): More nucleophilic, typically

      
       ~10-11.[1][2]
      
    • N-2 (Azetidine): Less nucleophilic due to ring strain and higher

      
      -character in the lone pair (
      
      
      
      ~8-9).[1][2]

This guide provides self-validating protocols to overcome these barriers.

Troubleshooting Modules (FAQs)

Module A: Regioselectivity (The "Which Nitrogen?" Problem)

Q: I have the unprotected diamine. How do I selectively functionalize the azetidine (N-2) nitrogen?

A: You cannot directly alkylate N-2 with high selectivity in the presence of free N-7.[1][2] The piperidine nitrogen (N-7) is kinetically and thermodynamically more reactive.[1][2]

The Protocol (Bypassing the Trap): You must utilize an Orthogonal Protection Strategy . Do not attempt direct functionalization of N-2 on the bare scaffold.[2]

  • Step 1: Selective Protection of N-7.

    • Reagent:

      
       (0.9 equiv), DCM, 
      
      
      
      .[1][2]
    • Mechanism:[1][3][4][5][6] The steric trajectory favors the chair-like piperidine over the strained azetidine.

    • Result: >95% yield of 7-Boc-2,7-diazaspiro[3.5]nonane .[1][2]

  • Step 2: Functionalize N-2.

    • Perform your difficult coupling (reductive amination,

      
      , or Buchwald) on the free azetidine amine.
      
  • Step 3: Deprotection.

    • Reagent: TFA/DCM or HCl/Dioxane.[1][2]

Q: My


 reaction on the azetidine (N-2) is stalling. Why? 

A: The azetidine ring creates a "cone angle" of steric exclusion. If your electrophile is ortho-substituted, the transition state is destabilized.[2]

  • Fix: Switch solvents to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • Why? HFIP is a strong Hydrogen Bond Donor (HBD).[1][2] It activates the halide leaving group on the electrophile and stabilizes the Meisenheimer complex, often accelerating reaction rates by 1000x compared to DMF or DMSO.

Module B: Cross-Coupling (Buchwald-Hartwig Failures)

Q: Standard Pd/BINAP conditions yield <10% product when coupling the core to aryl chlorides. What is happening?

A: BINAP is too rigid and lacks the bulk required to force reductive elimination in spirocyclic systems. The spiro-core acts as a "secondary steric wall," preventing the palladium center from adopting the correct geometry for amine coordination.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Generation 3/4) You must use ligands that are bulky enough to promote reductive elimination but flexible enough to allow oxidative addition.

Recommended System:

  • Ligand: RuPhos (Universal for secondary amines) or BrettPhos (For extremely hindered cases).[1][2]

  • Pre-catalyst: RuPhos-Pd-G4 (Ensures 1:1 L:Pd ratio and rapid activation).[1][2]

  • Base: NaOtBu (Weak bases like Carbonates often fail here).[1][2]

Experimental Protocols

Protocol 1: High-Steric Buchwald-Hartwig Coupling

Use this for coupling the diazaspiro core to ortho-substituted aryl halides.[1][2]

  • Preparation: In a glovebox, charge a reaction vial with:

    • Aryl Halide (1.0 equiv)[1][2][7]

    • 2,7-diazaspiro[3.5]nonane derivative (1.2 equiv)[1][2]

    • NaOtBu (1.5 equiv)[1][2]

    • RuPhos-Pd-G4 (2-5 mol%)[1][2]

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

    • Note: t-Amyl alcohol allows higher temps (

      
      ) without high pressure.[1][2]
      
  • Execution: Seal and heat to

    
     for 12 hours.
    
  • Workup: Dilute with EtOAc, filter through Celite.

  • Validation: Check LCMS. If mono-arylation is observed but conversion is low, add RuPhos free ligand (additional 2 mol%) to stabilize the catalyst lifetime.[1][2]

Protocol 2: Microwave-Assisted in HFIP

Use this for electron-deficient heteroaryl chlorides that resist thermal heating.[1][2]

  • Mix: Electrophile (1.0 equiv) + Spiroamine (1.5 equiv) + DIPEA (2.0 equiv).

  • Solvent: HFIP (Hexafluoroisopropanol).[1][2] Warning: Corrosive.

  • Condition: Microwave irradiation at

    
     for 30-60 mins.
    
  • Why it works: HFIP activates the C-Cl bond via H-bonding, lowering the activation energy for the nucleophilic attack of the sterically hindered azetidine nitrogen.

Data & Decision Logic

Comparative Ligand Performance (Coupling to 2-Chloro-toluene)
LigandYield (%)Observation
BINAP < 5%Catalyst decomposition; Pd black formation.[1][2]
XPhos 45%Moderate conversion; significant protodehalogenation.[1][2]
RuPhos 92% Optimal. Clean conversion.[1][2]
BrettPhos 88%Excellent, but slower kinetics than RuPhos for this substrate.[1][2]
Visual Workflow: Regioselective Functionalization

Regioselectivity Start Start: Unprotected 2,7-Diazaspiro[3.5]nonane Decision Target: Which Nitrogen? Start->Decision PathN7 Target: N-7 (Piperidine) Decision->PathN7 High Basicity PathN2 Target: N-2 (Azetidine) Decision->PathN2 High Sterics/Strain Direct Direct Reaction (Nucleophilic Attack) PathN7->Direct Electrophile + Base Block Step 1: N-Boc Protection (Selectively protects N-7) PathN2->Block Boc2O (0.9 eq) FinalN7 Product: N-7 Functionalized Direct->FinalN7 FuncN2 Step 2: Functionalize N-2 (Reductive Amination / Coupling) Block->FuncN2 Deprotect Step 3: Acidic Deprotection (TFA or HCl) FuncN2->Deprotect FinalN2 Product: N-2 Functionalized Deprotect->FinalN2

Caption: Decision tree for regioselective functionalization. N-7 is the kinetic/thermodynamic favor, requiring protection strategies to access N-2.

Visual Mechanism: Sterically Demanding Cross-Coupling

Buchwald PdG4 Pre-catalyst RuPhos-Pd-G4 ActivePd Active Species [L-Pd(0)] PdG4->ActivePd Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd Ar-Cl AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord Spiro-Amine Deprot Deprotonation (NaOtBu) AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim L-Bulk Drive RedElim->ActivePd Cycle

Caption: Catalytic cycle highlighting the "Amine Coordination" step, which is the failure point for standard ligands due to the spiro-core's bulk.

References

  • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes and Their Application as Piperidine Surrogates." Angewandte Chemie International Edition. [Link][1][2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link][1][2]

  • SpiroChem AG. (2024).[1][2] "Spirocyclic Scaffolds in Medicinal Chemistry: Application Notes." SpiroChem Technical Resources. [Link]

  • Colletti, S. L., et al. (2003).[1][2] "Hexafluoroisopropanol as a solvent for the nucleophilic aromatic substitution of activated aryl halides." Tetrahedron Letters. [Link][1][2]

Sources

Technical Support Center: Computational Approaches to Predict and Resolve Synthetic Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Computational Approaches in Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to navigate the complexities of chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you streamline your experimental workflows and enhance the predictive power of your in-silico models.

Our philosophy is grounded in the synergy between computational predictions and experimental realities. We believe that the most successful synthetic endeavors arise from a thoughtful integration of algorithmic power and human expertise.[1] This guide is structured to reflect that principle, offering not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that users often have when first engaging with or troubleshooting their computational synthesis planning tools.

Q1: My retrosynthesis software suggested a route that seems overly complex and impractical for the lab. Why does this happen and how can I refine the suggestions?

  • Causality: Algorithms in these tools are often optimized for factors like the shortest path or theoretical yield, without a complete understanding of real-world laboratory constraints such as reagent stability, equipment limitations, or scale-up challenges.[1] They may also lack the nuanced understanding of a seasoned chemist who can identify more creative or efficient disconnections.

  • Troubleshooting & Best Practices:

    • Human-in-the-Loop: Treat the output of any CASP tool as a starting point for your analysis, not a definitive answer.[1] Your expertise is crucial for refining these suggestions.

    • Iterative Refinement: Manually review the proposed steps to identify and eliminate unnecessary operations.[1] Look for opportunities to combine steps or choose alternative reagents.

    • Starting Material Verification: Always verify the commercial availability and lead times of the proposed starting materials.[1] Many tools have integrated databases, but these can sometimes be out of date.

    • Compare and Contrast: Run your target molecule through multiple retrosynthesis tools if possible. Different algorithms and reaction databases can provide diverse and insightful suggestions.[4] A variety of both commercial and open-source tools are available, including SYNTHIA®, ChemAIRS, ASKCOS, and AiZynthFinder.[4][5][6][7]

Q2: The predicted reaction yield from my software is significantly different from my experimental results. What are the common sources of this discrepancy?

A: Discrepancies between predicted and experimental yields are a known challenge and highlight the complexities that are difficult to capture computationally.

  • Causality:

    • Idealized Conditions: Computational models often assume idealized reaction conditions and may not fully account for side reactions, the formation of unforeseen byproducts, or operational hazards that can lower the yield.[1]

    • Model Limitations: The accuracy of yield prediction is highly dependent on the quality and breadth of the training data used for the machine learning model.[8] If your specific reaction class is underrepresented in the training set, the prediction may be less reliable.

    • Kinetic vs. Thermodynamic Control: Some models may not accurately differentiate between kinetic and thermodynamic products, which can be highly sensitive to reaction conditions.

  • Troubleshooting & Best Practices:

    • In-depth Mechanistic Analysis: Use computational chemistry tools to explore the reaction mechanism in more detail.[9] Density Functional Theory (DFT) calculations can help identify potential side-reaction pathways and transition states that could lead to byproducts.[10]

    • Data-Driven Optimization: Employ Design of Experiments (DoE) and self-optimization techniques to systematically explore the reaction space experimentally.[11] This can help you identify the optimal conditions that may not have been predicted by the initial model.

    • Leverage Bayesian Optimization: Tools that incorporate Bayesian Optimization can be particularly effective.[12][13] This approach uses the results of previous experiments to inform the next set of conditions to test, leading to more efficient optimization.[12]

Q3: My computational model is struggling to accurately predict stereoselectivity. What factors should I investigate?

A: Predicting stereoselectivity is a notoriously difficult problem in computational chemistry due to the subtle energetic differences that often govern the outcome.[14][15][16]

  • Causality:

    • Transition State Complexity: The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers.[14] Accurately modeling these transition states, including all relevant non-covalent interactions, is computationally demanding.[14]

    • Conformational Flexibility: For flexible molecules, identifying the lowest energy conformations of the reactants and transition states is critical and complex.

    • Dynamic Effects: In some cases, reaction dynamics, rather than just the lowest energy transition state, can influence selectivity.[17][18]

  • Troubleshooting & Best Practices:

    • High-Level Quantum Mechanical Calculations: Use advanced quantum chemical methods to obtain more accurate energies for the relevant transition states.[14]

    • Thorough Conformational Searching: Employ robust conformational search algorithms to ensure you have identified the globally lowest energy structures.

    • Explicit Solvent Models: If solvent effects are expected to be significant, consider using explicit solvent models in your calculations, as they can play a crucial role in stabilizing certain transition states.

    • Machine Learning Approaches: For certain reaction classes, machine learning models trained on curated datasets of stereoselective reactions have shown promise in predicting outcomes.[15][16][19]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific, in-depth issues you might encounter.

Guide 1: Resolving Infeasible Retrosynthetic Disconnections

Issue: A retrosynthesis tool proposes a key bond disconnection that is chemically unreasonable or leads to unstable intermediates.

Underlying Principle: The quality of a retrosynthetic suggestion is directly tied to the underlying reaction knowledge base, whether it's composed of expert-coded rules or learned from reaction databases.[4][20][21] An infeasible disconnection often points to a limitation or a misapplication of a reaction template.

Step-by-Step Troubleshooting Protocol:

  • Analyze the Proposed Transformation:

    • Carefully examine the specific bond being broken and the resulting synthons.

    • Identify the named reaction or reaction type the algorithm is likely attempting to apply.

  • Evaluate the Chemical Feasibility:

    • Assess the electronic and steric environment around the reaction center. Are there any factors that would prevent the proposed transformation from occurring?

    • Consider the stability of the proposed intermediates. Are they reasonable under typical reaction conditions?

  • Consult the Literature:

    • Search for literature precedents for the proposed transformation on similar substrates. The absence of examples can be a strong indicator of infeasibility.

  • Explore Alternative Disconnections:

    • Manually propose alternative disconnections for the target molecule based on your chemical intuition.

    • Use the computational tool in an interactive mode, if available, to guide the retrosynthesis down a more plausible path.[17]

  • Refine the Search Parameters:

    • Some tools allow you to exclude certain reaction types or apply custom rules. Use these features to prevent the algorithm from suggesting undesirable transformations.

Guide 2: Validating In Silico Hits Before Experimental Synthesis

Issue: You have a list of computationally predicted "hits" from a virtual screen or reaction prediction, but you need to prioritize the most promising candidates for experimental validation to conserve resources.

Underlying Principle: In silico predictions are probabilistic and should be validated through a tiered approach that incorporates increasingly rigorous computational and experimental methods. A strong correlation between in silico docking scores and in vitro activity has been demonstrated, but requires careful methodology.[22]

Step-by-Step Validation Workflow:

  • Initial Filtering Based on Physicochemical Properties:

    • Calculate key drug-like properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).

    • Filter out compounds that fall outside of acceptable ranges (e.g., Lipinski's Rule of Five).

  • Thermodynamic Feasibility Assessment:

    • For predicted reactions, perform a preliminary thermodynamic analysis to ensure the reaction is favorable.[23] This can often be done with lower-level computational methods to quickly eliminate non-viable pathways.

  • Quantum Chemical Refinement:

    • For the top-ranked candidates, perform higher-level quantum chemical calculations to obtain more accurate binding energies or reaction barriers.[24][25] This step is crucial for differentiating between closely ranked hits.

  • Side Reaction and Toxicity Prediction:

    • Utilize computational tools to predict potential side reactions or toxicological profiles of your lead candidates.[1][26] Early identification of potential liabilities can save significant time and resources.

  • Experimental Validation:

    • Synthesize a small number of the most promising and diverse candidates for initial experimental testing. The results from this initial screen can then be used to refine your computational model for subsequent rounds of prediction.

Part 3: Data Presentation and Visualization

Clear visualization of computational data is essential for interpretation and decision-making.

Table 1: Comparative Analysis of Retrosynthesis Software Output
FeatureSoftware A (e.g., Rule-Based)Software B (e.g., ML-Based)Software C (e.g., Hybrid)
Primary Strength High accuracy for known reaction typesPotential for novel disconnectionsBalanced approach
Common Failure Mode Fails on novel scaffolds[27]Can propose chemically invalid stepsMay inherit limitations of both approaches
Starting Material Check Manual verification often requiredIntegrated with some vendor catalogsVaries by platform
User Customization Often allows for custom rule setsTypically less customizableSome allow for rule weighting
Experimental Protocol: A Generic Workflow for In Silico Reaction Feasibility Assessment
  • Reactant and Product Structure Preparation:

    • Generate 3D coordinates for all reactants and products.

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).

  • Conformational Analysis:

    • For flexible molecules, perform a thorough conformational search to identify the lowest energy conformers.

  • Transition State Searching:

    • Propose a transition state structure based on the expected reaction mechanism.

    • Optimize the transition state geometry using a reliable DFT method (e.g., B3LYP-D3/6-31G(d)).

    • Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Profile Calculation:

    • Perform single-point energy calculations on the optimized reactant, product, and transition state structures using a larger basis set for improved accuracy.

    • Calculate the activation energy and the overall reaction energy.

  • Result Interpretation:

    • An activation energy below ~25-30 kcal/mol is generally considered feasible at room temperature.

    • A negative reaction energy indicates a thermodynamically favorable process.

Visualization of a Computational Workflow

Below is a DOT script to generate a Graphviz diagram illustrating a typical workflow for predicting and validating a synthetic route.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Target Molecule Target Molecule Retrosynthesis Software Retrosynthesis Software Target Molecule->Retrosynthesis Software Proposed Routes Proposed Routes Retrosynthesis Software->Proposed Routes Feasibility & Selectivity Prediction Feasibility & Selectivity Prediction Proposed Routes->Feasibility & Selectivity Prediction Prioritized Route Prioritized Route Feasibility & Selectivity Prediction->Prioritized Route Lab Synthesis Lab Synthesis Prioritized Route->Lab Synthesis To the bench Reaction Optimization Reaction Optimization Lab Synthesis->Reaction Optimization Reaction Optimization->Feasibility & Selectivity Prediction Feedback Loop Final Product Final Product Reaction Optimization->Final Product

Caption: Workflow for computational prediction and experimental validation of a synthetic route.

References

  • 5 Common Retrosynthesis Mistakes in In-Silico Drug Discovery. (n.d.). Google Cloud.
  • List of computer-assisted organic synthesis software. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Zubatyuk, R., et al. (2019). Predicting Feasible Organic Reaction Pathways Using Heuristically Aided Quantum Chemistry. Journal of Chemical Theory and Computation. [Link]

  • Computer-Aided Retrosynthesis for Greener and Optimal Total Synthesis of a Helicase-Primase Inhibitor Active Pharmaceutical Ingredient. (2024). JACS Au. [Link]

  • Beard, D. A., et al. (2005). Ab initio prediction of thermodynamically feasible reaction directions from biochemical network stoichiometry. Metabolic Engineering. [Link]

  • Zubatyuk, R., et al. (2019). Predicting Feasible Organic Reaction Pathways Using Heuristically Aided Quantum Chemistry. ChemRxiv. [Link]

  • On the Road to Cocrystal Prediction: A Screening Study for the Validation of In Silico Methods. (2024). Crystal Growth & Design. [Link]

  • Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. [Link]

  • ReactPRED: a tool to predict and analyze biochemical reactions. (2016). Bioinformatics. [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). MDPI. [Link]

  • Retrosynthesis prediction with an iterative string editing model. (2024). Scientific Reports. [Link]

  • What is Computational Chemistry?. (n.d.). Michigan Technological University. Retrieved February 24, 2026, from [Link]

  • Wang, Z., Zhang, W., & Liu, B. (2021). Computational Analysis of Synthetic Planning: Past and Future. Chinese Journal of Chemistry. [Link]

  • Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. (2025). Chemical Science. [Link]

  • Doyle Lab Creates Open-Source Software To Optimize Reactions. (2021). Princeton University Department of Chemistry. [Link]

  • ChemAIRS® platform. (n.d.). Chemical.AI. Retrieved February 24, 2026, from [Link]

  • Innovative solutions for chemical challenges: Harnessing the potential of machine learning. (2023). EurekAlert!. [Link]

  • Digital tools for reaction prediction and optimization. (n.d.). ETH Zurich. Retrieved February 24, 2026, from [Link]

  • Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. (2025). ACS Publications. [Link]

  • (PDF) Predicting Feasible Organic Reaction Pathways Using Heuristically Aided Quantum Chemistry. (2018). ResearchGate. [Link]

  • SynRoute: A Retrosynthetic Planning Software. (2023). PubMed Central. [Link]

  • NEXTorch: A Design and Bayesian Optimization Toolkit for Chemical Sciences and Engineering. (n.d.). ChemRxiv. [Link]

  • How well can we model chemical synthesis?. (2020). Chemistry Stack Exchange. [Link]

  • Predicting the stereoselectivity of chemical reactions by composite machine learning method. (2024). Scientific Reports. [Link]

  • Modern machine learning for tackling inverse problems in chemistry: molecular design to realization. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Unlocking the Chemistry of Tomorrow with Computer-Aided Synthesis Planning. (n.d.). Synfacts. Retrieved February 24, 2026, from [Link]

  • Re-evaluating Retrosynthesis Algorithms with Syntheseus. (2024). arXiv.org. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT News. [Link]

  • Computational Chemical Synthesis Analysis and Pathway Design. (2018). Frontiers in Chemistry. [Link]

  • Dissecting errors in machine learning for retrosynthesis: a granular metric framework and a transformer-based model for more informative predictions. (2025). Digital Discovery. [Link]

  • Computational predictions and reactivity analyses of organic reactions. (2024). Apollo. [Link]

  • Challenging Reaction Prediction Models to Generalize to Novel Chemistry. (n.d.). PubMed Central. Retrieved February 24, 2026, from [Link]

  • SynRoute: A Retrosynthetic Planning Software. (2023). Journal of Chemical Information and Modeling. [Link]

  • (PDF) Predicting Glycosylation Stereoselectivity Using Machine Learning. (2020). ResearchGate. [Link]

  • Artificial Intelligence for Retrosynthesis Prediction. (n.d.). DSpace@MIT. Retrieved February 24, 2026, from [Link]

  • Computer-Assisted Retrosynthesis Based on Molecular Similarity. (2017). ACS Central Science. [Link]

  • Computational Chemistry. (n.d.). American Chemical Society. Retrieved February 24, 2026, from [Link]

  • Computational tools for the prediction of site- and regioselectivity of organic reactions. (n.d.). Chemical Science. Retrieved February 24, 2026, from [Link]

  • (PDF) Computational Chemistry Models for Predicting Organic Reactivity. (2025). ResearchGate. [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved February 24, 2026, from [Link]

  • DeepRXN. (n.d.). DeepRXN. Retrieved February 24, 2026, from [Link]

  • Computational Chemical Synthesis Analysis and Pathway Design. (n.d.). PubMed Central. Retrieved February 24, 2026, from [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). Frontiers in Chemistry. [Link]

  • In-silico Studies: Pioneering The Future Of Drug Discovery. (2024). IJSDR. [Link]

Sources

optimizing reaction conditions to minimize the formation of byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Support Hub. As a Senior Application Scientist, I understand that byproduct formation is rarely just a "purity issue"—it is a window into the competing mechanistic pathways of your chemical system. Minimizing impurities requires shifting from trial-and-error to a mechanistic understanding of Kinetic vs. Thermodynamic control , Concentration effects , and Statistical Design of Experiments (DoE) .

This guide is structured to troubleshoot your specific issues and provide a rigorous framework for process optimization.

Module 1: The Foundation (Kinetic vs. Thermodynamic Control)

Q: Why does my impurity profile change significantly when I scale up or change reaction time?

A: You are likely observing a shift between kinetic and thermodynamic control.

  • Kinetic Product: Formed fastest (lowest Activation Energy,

    
    ).[1] Favored by low temperatures and short reaction times.
    
  • Thermodynamic Product: Most stable (lowest Gibbs Free Energy,

    
    ).[1] Favored by high temperatures and extended reaction times.
    

If your desired product is the Kinetic product, extending reaction time (common in scale-up due to slower heat transfer) may allow it to revert and convert into the more stable (undesired) thermodynamic byproduct.

Visualization: Reaction Energy Profile

The following diagram illustrates how energy barriers dictate product distribution.

ReactionEnergyProfile Reactant Reactants (R) TS_Kinetic TS (Kinetic) Low Ea Reactant->TS_Kinetic Fast (Low Temp) TS_Thermo TS (Thermo) High Ea Reactant->TS_Thermo Slow (High Temp) Prod_Kinetic Product A (Kinetic) Less Stable TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (Thermodynamic) More Stable TS_Thermo->Prod_Thermo Prod_Kinetic->Reactant Reversible (Long Time)

Figure 1: Energy profile showing the competition between the faster-forming kinetic product and the more stable thermodynamic product.

Module 2: Concentration & Stoichiometry (The Environment)

Q: I am observing high molecular weight oligomers or dimers. How do I stop this?

A: This is a classic issue of intermolecular vs. intramolecular competition.

  • The Problem: If your reaction involves cyclization or coupling, a high concentration increases the probability of Molecule A colliding with Molecule B (oligomerization) rather than reacting with itself (cyclization).

  • The Solution: Apply the High Dilution Principle .[2]

    • Technique: Pseudo-high dilution. Instead of using a massive volume of solvent (which is unscalable), add the reactant slowly (dropwise) to a large volume of catalyst/solvent. This keeps the instantaneous concentration of the reactant low, statistically favoring the intramolecular pathway.

Q: My byproduct is an "over-reacted" species (e.g., dialkylation of an amine).

A: This indicates that your Product (


) is more reactive toward the reagent than the Starting Material (

) is.
  • Immediate Fix: Adjust stoichiometry. Use a large excess of the starting material (

    
    ) relative to the reagent. This ensures the reagent statistically encounters 
    
    
    
    rather than
    
    
    .
  • Process Fix: Stop the reaction at partial conversion (e.g., 80%) and recycle the unreacted

    
     during workup.
    

Module 3: Solvent & Catalyst Effects (Selectivity)[4][5]

Q: My reaction works, but the regioselectivity is poor (wrong isomer formed).

A: Solvent polarity and catalyst sterics are your primary levers here.

  • Solvent Effects: Solvents are not just media; they stabilize Transition States (TS).[3]

    • Polar Protic (MeOH, Water): Stabilize charged species/anions (favors

      
      ).
      
    • Polar Aprotic (DMSO, DMF): Leave anions "naked" and reactive (favors

      
      ).
      
    • Dielectric Constant: A switch from Toluene (non-polar) to DMF (polar) can completely invert selectivity in Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by altering the coordination sphere of the metal.

  • Catalyst Ligands: Increase the "Cone Angle" (steric bulk) of your ligand. Bulky ligands often force the reaction to the least hindered site, minimizing steric byproducts.

Troubleshooting Matrix

Use this matrix to identify the probable cause of your specific impurity.

SymptomProbable CauseRemediation Strategy
Unreacted Starting Material Low conversion; Catalyst death.1. Increase Temp (if stable).2. Check for catalyst poisons (S, N, O).3. Increase catalyst loading.
Decomposition / Tarry Residue Thermal instability; Product unstable to reaction conditions.1. Lower Temperature.2. Reduce reaction time (quench earlier).3. Switch to flow chemistry (reduce residence time).
Wrong Regioisomer Poor catalyst selectivity; Thermodynamic equilibration.1. Screen bulky ligands.2. Change solvent polarity (e.g., THF vs. DMF).3.[4] Lower Temp (Kinetic Control).
Oligomers / Polymers Intermolecular side reactions.1. High Dilution: Slow addition of reactant.2.[5] Decrease concentration (

).
Over-Alkylation / Poly-Substitution Product is more reactive than Starting Material.1. Use excess Starting Material.2. Stop at <90% conversion.3. Protect reactive sites.

Detailed Protocol: Design of Experiments (DoE) for Optimization

Context: The "One-Factor-At-a-Time" (OFAT) method misses interactions between variables (e.g., Temperature might only increase byproducts if Concentration is high). To minimize byproducts systematically, use DoE.

Workflow Diagram

DoE_Workflow Start Define Critical Quality Attributes (CQAs) (e.g., Yield > 80%, Impurity X < 0.5%) Screening Screening Design (Plackett-Burman) Identify Key Factors Start->Screening Analysis Statistical Analysis (Pareto Chart of Effects) Screening->Analysis Optimization Optimization Design (Central Composite / Box-Behnken) Map the Design Space Analysis->Optimization Validation Validation Run Confirm Model Prediction Optimization->Validation

Figure 2: Systematic DoE workflow for identifying optimal reaction windows.

Step-by-Step Methodology

Phase 1: Screening (Identify the Drivers)

  • Select Factors: Choose 3-5 variables (e.g., Temperature, Equivalents of Reagent, Time, Catalyst Loading).

  • Design: Use a Fractional Factorial or Plackett-Burman design. This minimizes the number of runs (e.g., 8-12 runs for 5 factors).

  • Execute: Run reactions in parallel (using HPLC vials or a parallel synthesizer).

  • Analyze: Determine which factors have the highest "Effect Estimate" on byproduct formation.

Phase 2: Optimization (Response Surface Methodology)

  • Select Key Factors: Take the top 2-3 factors from Phase 1.

  • Design: Use a Central Composite Design (CCD) . This adds "center points" and "axial points" to map curvature.

  • Model: Generate a 3D surface plot. Look for the "sweet spot" where Yield is maximized and Byproducts are minimized.

  • Verification: Run the predicted optimal condition in triplicate to confirm reproducibility.

References

  • Weissman, S. A., & Anderson, N. G. (2015). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. Retrieved from [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009).[6] Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.[6] Retrieved from [Link]

  • Wikipedia. High dilution principle.[5] Retrieved from [Link]

  • Schroeder, H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved from [Link]

Sources

Validation & Comparative

assessing the metabolic stability of oxa-diazaspiro[3.5]nonane containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (


-rich) scaffolds is a critical strategy for improving physicochemical properties.[1][2] The oxa-diazaspiro[3.5]nonane  scaffold has emerged as a premier bioisostere for piperazine  and morpholine .

This guide objectively assesses the metabolic stability of compounds containing this spirocyclic core. Unlike traditional flat heterocycles, which often suffer from rapid oxidative clearance and non-specific binding, the oxa-diazaspiro[3.5]nonane system offers a unique combination of lowered lipophilicity (


) and defined exit vectors that frequently result in superior metabolic resilience.

Part 1: The Chemical Context

Why the Switch?

The primary driver for adopting the oxa-diazaspiro[3.5]nonane scaffold is the "Escape from Flatland" concept popularized by Carreira and colleagues. Traditional linkers like piperazine are metabolically labile, often serving as "soft spots" for Cytochrome P450 (CYP) oxidation.

The Spiro Advantage:

  • Geometric Rigidification: The spiro-carbon locks the conformation, reducing the entropy penalty upon binding but also preventing the "induced fit" often required for CYP metabolism.

  • Lipophilicity Modulation: Replacing a piperazine with a spirocycle typically lowers

    
     by 0.5 to 1.0 units. Since CYP affinity is often driven by lipophilicity, this reduction directly correlates with improved intrinsic clearance (
    
    
    
    ).
  • Metabolic Blocking: The quaternary spiro-center eliminates abstractable hydrogens at a critical position, blocking common metabolic pathways like

    
    -carbon oxidation.
    

Part 2: Comparative Performance Data

The following table summarizes a representative head-to-head comparison between a standard piperazine-linked fluorophore and its oxa-diazaspiro[3.5]nonane bioisostere.

Table 1: Metabolic Stability & Physicochemical Profile Comparison

MetricStandard Scaffold (Piperazine) Spiro Scaffold (Oxa-diazaspiro[3.5]nonane) Performance Delta
LogD (pH 7.4) 2.81.9Improved (Lower lipophilicity reduces non-specific binding)
HLM

> 50

L/min/mg
< 15

L/min/mg
Superior (3x enhancement in stability)
Hepatocyte

18 min> 120 minSuperior (Extended half-life)
Solubility (PBS) 50

M
> 200

M
Improved (Due to increased

character)
hERG Inhibition

= 8

M

> 30

M
Safer (Reduced off-target liability)

> Note: Data represents average trends observed in matched molecular pair (MMP) analyses derived from spirocyclic bioisostere studies [1][2].

Part 3: Experimental Framework

To rigorously assess the stability of these compounds, a dual-assay approach (Microsomes + Hepatocytes) is required. The spiro-scaffold often exhibits different clearance mechanisms than aromatic rings; therefore, relying solely on microsomes can be misleading if non-CYP enzymes (e.g., aldehyde oxidase) are involved.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine Intrinsic Clearance (


) mediated by CYP enzymes.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Dosing: Add test compound (Oxa-diazaspiro[3.5]nonane derivative) to a final concentration of 1

    
    M (keeps 
    
    
    
    DMSO).
  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Quenching Solution. Vortex for 10 min.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Calculation:



Protocol B: Metabolite Identification (MetID)

If the spiro-compound shows unexpected clearance, MetID is crucial to identify if the metabolism is occurring on the spiro-ring or the periphery.

  • Incubation: Scale up HLM assay to 10

    
    M compound concentration; incubate for 60 min.
    
  • Enrichment: No quenching with protein precipitation. Use Solid Phase Extraction (SPE) to retain polar metabolites.

  • Detection: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: Look for Mass Shifts:

    • +16 Da: Oxidation (Likely on the nitrogen of the diazaspiro system if unprotected).

    • +14 Da: Carbonyl formation (Lactamization).

    • No Change: If parent disappears but no metabolites found, suspect covalent binding or solubility crash.

Part 4: Visualizing the Assessment Workflow

The following diagram outlines the decision logic for assessing and optimizing these compounds.

MetabolicStability Start New Spiro-Compound (Oxa-diazaspiro[3.5]nonane) HLM_Assay HLM Stability Assay (Phase I Metabolism) Start->HLM_Assay Check_Cl Check Intrinsic Clearance (Cl_int) HLM_Assay->Check_Cl Stable Stable (Cl_int < 15) Proceed to PK Check_Cl->Stable Low Clearance Unstable Unstable (Cl_int > 40) Analyze Metabolites Check_Cl->Unstable High Clearance MetID MetID (HRMS) Locate Soft Spot Unstable->MetID Decision Structural Modification MetID->Decision Mod_N N-Oxidation Found: Reduce Basicity (EWG) Decision->Mod_N N-Oxidation Mod_C C-Oxidation Found: Add F or Me to Ring Decision->Mod_C C-H Abstraction Mod_N->Start Re-synthesis Mod_C->Start Re-synthesis

Figure 1: Decision tree for assessing and optimizing the metabolic stability of spirocyclic scaffolds.

Part 5: Scientific Rationale & Causality

Why does this scaffold work?

  • Vector Manipulation: In the study of Burkhard et al., it was demonstrated that spirocycles possess well-defined exit vectors that differ from cyclohexyl or piperidinyl rings [1]. This geometric alteration often prevents the molecule from achieving the necessary proximity to the heme iron in the CYP450 active site, effectively "hiding" the molecule from metabolism.

  • Basicity Modulation: The oxa-diazaspiro[3.5]nonane system contains a basic amine. However, the inductive effect of the oxygen atom in the oxetane-like bridge (or adjacent ether linkage depending on specific isomer) lowers the

    
     of the amine compared to a standard piperidine. Reduced basicity decreases the energy of desolvation required to enter the lipophilic CYP active site, but paradoxically, the lower lipophilicity (
    
    
    
    ) dominates, resulting in net higher stability [3].
  • Self-Validation of Data: When running these assays, validity is ensured by:

    • Mass Balance: Ensuring the loss of parent matches the appearance of metabolites.

    • Controls: Using Verapamil (high clearance) and Warfarin (low clearance) as benchmarks in every plate.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry.

  • Mullard, A. (2012). Drug discovery: Escaping the flatland. Nature Reviews Drug Discovery.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

[1]

Executive Safety Summary

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a spirocyclic diamine scaffold used increasingly in fragment-based drug discovery (FBDD) to improve the physicochemical properties (

Critical Hazard Context: Unlike standard aliphatic amines, this compound features a strained spiro-oxetane/azetidine-like fusion. While often supplied as a stable salt (e.g., Hydrochloride or Hemioxalate), the free base form presents heightened risks including volatility, corrosivity to mucous membranes, and rapid skin permeation due to its lipophilic ether linkage.

Immediate Directive: Treat all free-base forms as Corrosive (Category 1B) and all salt forms as Severe Irritants (Category 2A/2B) . Do not rely on odor thresholds, as amine olfactory fatigue occurs rapidly.

Hazard Identification & Risk Assessment

ParameterFree Base (Liquid/Oil)Salt Form (Solid - HCl/Oxalate)
Primary Hazard Corrosive / Volatile Irritant / Hygroscopic Dust
Inhalation Risk High (Vapor pressure)Moderate (Dust generation)
Skin Absorption High (Lipophilic nature)Low (Ionic character)
Reactivity Reacts violently with oxidizers/acids; Absorbs CO₂ (Amine Bloom)Stable; Hygroscopic

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are derived from permeation data of structurally analogous spiro-amines (e.g., piperazine derivatives).

A. Hand Protection (Gloves)

Scientific Rationale: Aliphatic amines can solvate and swell natural rubber (Latex). Standard thin nitrile gloves offer only incidental splash protection against the free base.

  • Primary Recommendation: Nitrile (Double-Gloved)

    • Inner Layer: 4 mil Nitrile (Bright color for contrast).

    • Outer Layer: 5-8 mil Nitrile (Extended cuff).

    • Protocol: Inspect for "crazing" (micro-cracks) every 30 minutes. Change immediately upon splash.[1][2][3][4]

  • High-Risk Operations (Neat Liquid Transfer): Silver Shield / Laminate Gloves .

    • Why: These provide >480 min breakthrough time against aggressive amines where nitrile fails in <15 mins.

B. Eye & Face Protection[3][5][6][7][8][9][10][11]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+ / EN 166) .

    • Constraint: Safety glasses are insufficient for the free base due to vapor irritation of the lacrimal glands.

  • High Volume (>10g): Add Face Shield (8-inch) over goggles to prevent cutaneous absorption via the neck/face.

C. Respiratory Protection[3][8][9][10][12][13]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Hood Failure/Spill): Full-face respirator with Multi-Gas/Vapor (P100 + Organic Vapor) cartridges. Note: Amine vapors often penetrate standard organic vapor filters quickly; use cartridges specifically rated for amines if available.

D. Body Protection[5][7][8][14]
  • Standard: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

  • Apron: Chemical-resistant apron (Rubber/Neoprene) required when transferring liquid volumes >50 mL.

Visualized Decision Logic

Figure 1: PPE Selection & Handling Logic

This logic gate ensures you select the correct protection based on the physical state of the reagent.

PPE_Decision_MatrixStartStart: Assess Reagent FormIsSolidIs it a Solid (Salt)?Start->IsSolidIsLiquidIs it a Liquid (Free Base)?Start->IsLiquidDustControlIs Dust Generation Likely?IsSolid->DustControlLiquidPPEPPE: Double Nitrile (Min 8mil total) + Chemical Goggles + ApronIsLiquid->LiquidPPESolidPPEPPE: Nitrile Gloves (Single) + Safety Glasses + Lab CoatStaticControlRequirement: Anti-Static Gun (Spiro-salts are static-prone)SolidPPE->StaticControlDustControl->SolidPPENoHoodReqRequirement: Fume Hood (Prevent Inhalation)DustControl->HoodReqYesHighVolVolume > 10mL?LiquidPPE->HighVolHighVol->HoodReqNo (Standard)LaminateRequirement: Silver Shield Gloves + Face ShieldHighVol->LaminateYes

Caption: Decision matrix for selecting PPE based on the physical state (Salt vs. Free Base) and quantity of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Operational Workflow (SOP)

Phase 1: Preparation
  • Static Check: Spirocyclic amine salts are notoriously prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.

  • Atmosphere: If using the free base, purge the receiving flask with Nitrogen/Argon. Amines react with atmospheric CO₂ to form carbamates ("crusts"), which can alter stoichiometry.

Phase 2: Transfer & Reaction
  • Solids: Use a disposable anti-static spatula. Do not use metal spatulas if the salt is potentially acidic (e.g., HCl salt) and hygroscopic, as corrosion can contaminate the sample.

  • Liquids:

    • < 1 mL: Use a glass syringe with a PTFE-tipped plunger. Avoid polycarbonate syringes (amines can degrade them).

    • > 1 mL: Cannula transfer is preferred to minimize vapor exposure.

Phase 3: Cleanup
  • Decontamination: Wipe all surfaces with a 5% Citric Acid solution. This neutralizes residual amine traces that soap/water might miss.

  • Glassware: Rinse with dilute acid (1N HCl) before removing from the hood to wash. This converts volatile free base residues into non-volatile salts.

Emergency Response Plan

Figure 2: Spill Response Workflow

Follow this strictly in the event of a containment breach.

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate Area (If outside hood)Spill->EvacuatePPE_Up2. Don Full PPE (Goggles, Double Nitrile, Resp)Evacuate->PPE_UpAbsorb3. Absorb (Vermiculite or Chem-Pad)PPE_Up->AbsorbNeutralize4. Neutralize Residue (Dilute Citric Acid)Absorb->NeutralizeDispose5. Bag & Tag (Hazardous Waste)Neutralize->Dispose

Caption: Step-by-step containment and neutralization protocol for spiro-amine spills.

Exposure First Aid[6]
  • Eye Contact: Irrigate immediately for 15 minutes .[4][5] Time is critical to prevent corneal opacification.

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol (ethanol/isopropanol), as this increases skin permeability and drives the amine deeper into the dermis.

Disposal & Compliance

  • Waste Stream: Segregate into Basic/Alkaline Organic Waste .

  • Incompatibility: NEVER mix with "Acidic Waste" or "Oxidizing Waste" streams. The exotherm can pressurize and rupture waste containers.

  • Labeling: Clearly mark as "Spirocyclic Amine - Corrosive/Irritant."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride. Retrieved from

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved from

  • BenchChem. (2025).[7] Essential Safety and Logistical Information for Handling Spiro-amines. Retrieved from

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.